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  • Product: Ethyl 6-methylquinazoline-1(2H)-carboxylate
  • CAS: 919769-95-2

Core Science & Biosynthesis

Foundational

Ethyl 6-Methylquinazoline-1(2H)-carboxylate: Structural Profiling, Synthesis, and Pharmacological Mechanics

Executive Summary Quinazoline derivatives represent a "privileged scaffold" in medicinal chemistry, frequently serving as the structural backbone for kinase inhibitors, anti-inflammatory agents, and antineoplastic drugs[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline derivatives represent a "privileged scaffold" in medicinal chemistry, frequently serving as the structural backbone for kinase inhibitors, anti-inflammatory agents, and antineoplastic drugs[1]. While fully aromatic quinazolines are common, partially saturated derivatives like 1,2-dihydroquinazolines offer unique three-dimensional topographies that alter target binding kinetics and metabolic stability[2]. Ethyl 6-methylquinazoline-1(2H)-carboxylate is a highly specialized derivative designed to exploit these properties. The inclusion of a 6-methyl group enhances lipophilicity for deep hydrophobic pocket engagement, while the N1-ethyl carboxylate acts as a metabolic shield, preventing premature oxidation and modulating basicity. This whitepaper provides a comprehensive technical guide on the physicochemical properties, self-validating synthetic protocols, and mechanistic pharmacology of this compound.

Physicochemical Profiling & Structural Analysis

The molecular architecture of Ethyl 6-methylquinazoline-1(2H)-carboxylate (C₁₂H₁₄N₂O₂) is defined by a bicyclic core where the N1-C2 bond is saturated, breaking the full aromaticity of the pyrimidine ring. This partial saturation introduces a degree of flexibility (sp³ hybridization at C2), allowing the molecule to adopt non-planar conformations that are often critical for binding to allosteric or dynamic protein sites[3].

The quantitative physicochemical parameters are summarized below to aid in Structure-Activity Relationship (SAR) modeling and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.

PropertyValuePharmacological Implication
Molecular Formula C₁₂H₁₄N₂O₂Defines atomic composition and mass.
Molecular Weight 218.25 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5).
LogP (Predicted) ~2.5Optimal lipophilicity for membrane permeability and hydrophobic target binding.
Topological Polar Surface Area (tPSA) 41.5 ŲExcellent potential for blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Donors 0The N1 is acylated, removing its donor capability, increasing lipophilicity.
Hydrogen Bond Acceptors 4Facilitates interactions with kinase hinge region residues (e.g., Met, Thr).
N1-Carboxylate Function Urethane LinkageReduces N1 basicity, preventing rapid first-pass metabolism.

Synthetic Methodologies

The synthesis of 1,2-dihydroquinazoline derivatives requires precise control over oxidation states to prevent the spontaneous re-aromatization of the heterocyclic core[4]. The following protocol outlines a self-validating, three-step linear synthesis. Every step includes a mechanistic rationale and an internal validation checkpoint to ensure chemical integrity before proceeding.

Step-by-Step Protocol: Synthesis of Ethyl 6-methylquinazoline-1(2H)-carboxylate

Step 1: Assembly of the 6-Methylquinazoline Core

  • Rationale: The quinazoline ring is constructed via a cyclocondensation reaction. Formamide acts as both the solvent and the carbon/nitrogen source to close the pyrimidine ring.

  • Procedure: Dissolve 2-amino-5-methylbenzaldehyde (1.0 eq) in excess formamide (10 eq). Heat the mixture to 150°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly fluorescent starting material and the appearance of a new UV-active spot (254 nm) indicates complete conversion. LC-MS should confirm the intermediate mass[M+H]⁺ = 145.1.

  • Workup: Cool to room temperature, dilute with H₂O, and extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 2: Selective Reduction to 6-Methyl-1,2-dihydroquinazoline

  • Rationale: Sodium borohydride (NaBH₄) is selected because it provides mild, selective hydride transfer to the imine-like N1-C2 double bond without over-reducing the aromatic benzene ring[2].

  • Procedure: Dissolve the crude 6-methylquinazoline in anhydrous methanol (0.2 M) at 0°C. Add NaBH₄ (1.5 eq) portion-wise over 15 minutes to control the exothermic evolution of hydrogen gas. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a yellow tint to colorless. TLC will show a shift to a more polar spot (due to the newly formed secondary amine).

  • Workup: Quench with saturated aqueous NH₄Cl to destroy excess hydride. Extract with ethyl acetate, wash with brine, dry, and concentrate.

Step 3: N1-Acylation via Ethyl Chloroformate

  • Rationale: Acylation of the secondary N1 amine with ethyl chloroformate generates the target carbamate. Triethylamine (Et₃N) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing amine protonation which would halt the reaction.

  • Procedure: Dissolve the 1,2-dihydro intermediate in anhydrous DCM (0.1 M). Add Et₃N (2.0 eq) and cool to 0°C. Dropwise, add ethyl chloroformate (1.2 eq). Stir for 3 hours, allowing the reaction to warm to room temperature.

  • Self-Validation Checkpoint: An immediate white precipitate (Et₃N·HCl) will form, serving as a visual indicator of successful acylation. LC-MS must confirm the final mass[M+H]⁺ = 219.1.

  • Workup: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Purify via flash column chromatography to yield the pure Ethyl 6-methylquinazoline-1(2H)-carboxylate.

Synthesis A 2-Amino-5-methylbenzaldehyde B Formamide, 150°C (Cyclocondensation) A->B C 6-Methylquinazoline B->C D NaBH4, MeOH, 0°C (Selective Reduction) C->D E 6-Methyl-1,2-dihydroquinazoline D->E F Ethyl Chloroformate, Et3N, DCM (N1-Acylation) E->F G Ethyl 6-methylquinazoline- 1(2H)-carboxylate F->G

Fig 1: Step-by-step synthetic workflow for Ethyl 6-methylquinazoline-1(2H)-carboxylate.

Mechanistic Pharmacology & Target Engagement

Quinazoline derivatives are historically recognized for their potent inhibition of Receptor Tyrosine Kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR)[1]. The structural modifications in Ethyl 6-methylquinazoline-1(2H)-carboxylate dictate a specific pharmacological profile:

  • The 6-Methyl Advantage: In the ATP-binding pocket of kinases, the region accommodating the 6-position of the quinazoline ring is highly hydrophobic. The addition of a methyl group increases the van der Waals interactions with residues such as Leu and Val in the hydrophobic cleft, significantly lowering the dissociation constant ( Kd​ ) compared to unsubstituted analogs.

  • The N1-Carboxylate Shield: Fully aromatic quinazolines often suffer from rapid N-oxidation or nucleophilic attack by glutathione in vivo. The ethyl carboxylate group at N1 sterically and electronically shields this nitrogen. By pulling electron density away from the ring via resonance, the urethane linkage prevents oxidative degradation while maintaining the necessary hydrogen-bond acceptor geometry required to interact with the kinase hinge region (e.g., Met793 in EGFR).

Pathway Ligand Ethyl 6-methylquinazoline- 1(2H)-carboxylate Target Receptor Tyrosine Kinase (e.g., EGFR Hinge Region) Ligand->Target Binds hydrophobic pocket Inhibition ATP Competitive Inhibition Target->Inhibition Blocks ATP binding Downstream1 PI3K/AKT Pathway Downregulation Inhibition->Downstream1 Downstream2 MAPK/ERK Pathway Downregulation Inhibition->Downstream2 Outcome Apoptosis & Cell Cycle Arrest Downstream1->Outcome Downstream2->Outcome

Fig 2: Mechanistic pathway of kinase inhibition by functionalized quinazoline derivatives.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is required. The following standards must be met to confirm the identity and purity of Ethyl 6-methylquinazoline-1(2H)-carboxylate.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: C18 Reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Validation: The compound must elute as a single sharp peak with an Area Under the Curve (AUC) ≥ 98% purity at 254 nm.

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • Key Signatures: A diagnostic singlet integrating for 2 protons around δ 4.5–4.8 ppm confirms the presence of the saturated C2 methylene group (CH₂). A triplet around δ 1.3 ppm and a quartet around δ 4.2 ppm confirm the ethyl ester moiety. A singlet at δ 2.3 ppm confirms the 6-methyl group.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Validation: Calculated for C₁₂H₁₅N₂O₂ [M+H]⁺: 219.1134; Found: 219.1130. The exact mass match validates the molecular formula and the success of the acylation step.

References

  • Mao, Z., Gao, K., Guo, F., Sheng, L., & Chen, Z. (2018). Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. The Journal of Organic Chemistry, 83(15), 8750-8758.[Link]

  • Kamal, A., et al. (2015). Efficient and green sulfamic acid catalyzed synthesis of new 1,2-dihydroquinazoline derivatives with antibacterial potential. Arabian Journal of Chemistry.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12531337, 1,2-Dihydroquinazoline. PubChem.[Link]

Sources

Foundational

Ethyl 6-methylquinazoline-1(2H)-carboxylate NMR and mass spectrometry data

An In-Depth Technical Guide to the Nuclear Magnetic Resonance and Mass Spectrometry Characterization of Ethyl 6-methylquinazoline-1(2H)-carboxylate Introduction Quinazoline derivatives are a prominent class of nitrogen-c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance and Mass Spectrometry Characterization of Ethyl 6-methylquinazoline-1(2H)-carboxylate

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them a subject of intense research in medicinal chemistry and drug development.[3] The precise structural elucidation of novel quinazoline analogues is a critical step in the discovery pipeline, ensuring the identity and purity of synthesized compounds. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the characterization of a specific derivative, Ethyl 6-methylquinazoline-1(2H)-carboxylate, using the foundational techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While publicly available spectral data for this exact molecule is limited, this guide will leverage data from structurally similar compounds to establish a robust analytical strategy. We will detail the principles behind the experimental choices, provide standardized protocols for data acquisition, and offer insights into the interpretation of the resulting spectra. This approach mirrors the real-world workflow for characterizing a novel chemical entity, providing researchers with a practical and scientifically rigorous guide.

Molecular Structure and Predicted Spectroscopic Features

The first step in any analytical endeavor is to understand the molecule of interest. The structure of Ethyl 6-methylquinazoline-1(2H)-carboxylate is presented below, with a numbering scheme for the non-equivalent carbon and hydrogen atoms to facilitate spectral assignments.

workflow cluster_workflow Characterization Workflow A Compound Synthesis (Ethyl 6-methylquinazoline-1(2H)-carboxylate) B Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Formula A->B C ¹H NMR Spectroscopy - Identify Proton Environments - Determine Relative Proton Count A->C F Structural Elucidation - Combine All Data - Confirm Structure B->F D ¹³C NMR Spectroscopy - Identify Carbon Skeleton C->D E 2D NMR (COSY, HSQC, HMBC) - Establish Connectivity - Unambiguous Assignments D->E E->F

Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion

The structural confirmation of Ethyl 6-methylquinazoline-1(2H)-carboxylate relies on a synergistic application of NMR and mass spectrometry. By following the detailed protocols and interpretative guidelines presented, researchers can confidently determine the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule. While this guide utilizes predictive data based on analogous structures, the outlined methodology provides a robust and universally applicable framework for the characterization of novel quinazoline derivatives and other small molecules in a drug discovery and development setting.

References

  • Supporting Information for a relevant chemical synthesis paper.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
  • Ethyl (2~{r})
  • Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • ETHYL 1-BENZYL-2-(4-METHYLPHENYL)-1H-PYRROLO[2,3-b]QUINOXALINE. Vietnam Journal of Science and Technology.
  • UCSD/CCMS - Spectrum Library. GNPS.
  • Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxyl
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • 2-methyl-quinazolines.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI.
  • Synthesis and characterization of new quinazoline–4(3H)-one Schiff bases. Journal of Chemical and Pharmaceutical Research.
  • Ethyl 2-methylquinoline-6-carboxyl
  • Comparative Analysis of Mass Spectrometry Data for Quinoxaline Deriv
  • Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxyl
  • Ethyl 2-cyano-6-hydroxy-2h-quinoline-1-carboxyl

Sources

Exploratory

A Technical Guide to Investigating the Therapeutic Targets of Ethyl 6-methylquinazoline-1(2H)-carboxylate: A Scaffold-Based Approach

Abstract The quinazoline nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for a multitude of clinically successful therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for a multitude of clinically successful therapeutic agents.[1][2] This guide focuses on a specific, less-characterized derivative, Ethyl 6-methylquinazoline-1(2H)-carboxylate. In the absence of extensive direct biological data for this molecule, this document serves as a strategic framework for its investigation. As a Senior Application Scientist, the goal is to provide fellow researchers and drug development professionals with a logical, evidence-based workflow for identifying and validating its potential therapeutic targets. We will synthesize established knowledge of the broader quinazoline class—from FDA-approved kinase inhibitors to emerging epigenetic modulators—to construct high-probability hypotheses and detail the self-validating experimental protocols required to test them. This whitepaper outlines a comprehensive, multi-phase strategy encompassing in silico modeling, in vitro biochemical and biophysical assays, and cell-based functional screens to systematically deconvolve the mechanism of action and unlock the therapeutic potential of this promising compound.

Part 1: The Quinazoline Scaffold: A Foundation for Target Discovery

The Quinazoline Core: A "Privileged" Structure in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a recurring motif in over 200 natural alkaloids and a vast number of synthetic compounds with significant pharmacological activities.[3][4] Its rigid, planar structure provides an ideal framework for presenting substituents in a well-defined three-dimensional orientation, enabling precise interactions with biological macromolecules. This structural versatility has allowed for the development of quinazoline derivatives that act as anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive agents, among others.[5][6] The success of this scaffold lies in its synthetic tractability and the profound impact that substitutions on the quinazoline core have on biological activity and target selectivity.[7]

Clinically Validated Targets: Approved Drugs and Clinical Candidates

The most prominent success of the quinazoline scaffold is in the field of oncology, particularly through the inhibition of protein kinases.[8] Several FDA-approved drugs underscore the clinical and commercial validity of this chemical class.

Drug NamePrimary Target(s)Approved Indication (Example)
Gefitinib (Iressa®) EGFRNon-Small Cell Lung Cancer (NSCLC)[1]
Erlotinib (Tarceva®) EGFRNSCLC, Pancreatic Cancer[9]
Lapatinib (Tykerb®) EGFR, HER2HER2-Positive Breast Cancer[1]
Afatinib (Gilotrif®) EGFR, HER2NSCLC[10]
Vandetanib (Caprelsa®) VEGFR, EGFR, RETMedullary Thyroid Cancer[1]
Prazosin (Minipress®) α1-adrenergic receptorHypertension[9]
Structural Features of Ethyl 6-methylquinazoline-1(2H)-carboxylate

The subject of this guide presents two key structural features that differentiate it from many well-known quinazoline drugs and guide our initial hypotheses:

  • 6-methyl Group: Substitution at the 6-position is a common strategy in quinazoline drug design.[8] This small, lipophilic group can influence solubility, metabolism, and, most importantly, binding affinity by occupying specific hydrophobic pockets within a target's active site. Notably, derivatives of 6-methylquinazolin-4(3H)-one have been specifically identified as binders of the epigenetic reader protein BRD9, suggesting that this substitution may direct the molecule towards targets beyond kinases.[11]

  • Ethyl-carboxylate at the 1(2H)-position: This is a significant deviation from the classic 4-anilinoquinazoline kinase inhibitors. The ester moiety introduces a potential hydrogen bond acceptor and changes the electronic properties of the pyrimidine ring. It could serve as a unique interaction point with a target protein or act as a prodrug, designed to be cleaved by intracellular esterases to release an active metabolite. This feature necessitates a broader consideration of potential targets and binding modes.

Part 2: High-Probability Target Classes and Mechanistic Hypotheses

Based on the extensive literature on quinazoline derivatives, we can stratify potential targets for Ethyl 6-methylquinazoline-1(2H)-carboxylate into several high-probability classes.

Protein Kinases: The Dominant Paradigm

The inhibition of protein kinases, particularly those in signaling pathways that are dysregulated in cancer, remains the most validated mechanism for quinazoline-based drugs.[2]

The Epidermal Growth Factor Receptor (EGFR) is a primary target for many 4-anilinoquinazoline compounds.[10][12] These inhibitors typically function as ATP-mimetics, occupying the kinase's ATP-binding pocket. Overexpression or mutation of EGFR leads to uncontrolled cell proliferation, making it a critical target in many cancers.[12] Similarly, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[13] Inhibition of VEGFR-2 is a validated anti-cancer strategy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Activates EGF EGF Ligand EGF->EGFR Binds & Activates Compound Ethyl 6-methyl- quinazoline-1(2H)-carboxylate Compound->EGFR Inhibits (Hypothesis) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Compound Ethyl 6-methyl- quinazoline-1(2H)-carboxylate Compound->PI3K Inhibits (Hypothesis)

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Epigenetic Modulators: An Emerging Frontier

Recent research has expanded the target space for quinazolines into the realm of epigenetics.

  • Histone Demethylases (KDMs): The abnormal function of histone lysine demethylases like KDM6B is linked to cancer and inflammatory disorders. Novel quinazoline derivatives have been specifically designed and identified as selective inhibitors of KDM6B, presenting a compelling, non-kinase hypothesis. [14][15]* Bromodomain-Containing Proteins: Bromodomains are "reader" modules that recognize acetylated lysine residues on histones, playing a key role in transcriptional regulation. The discovery of 6-methylquinazolin-4(3H)-one derivatives as binders of BRD9 makes this an especially relevant potential target for our specific molecule of interest. [11]

DNA-Associated Enzymes
  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in DNA damage repair. Inhibiting PARP is a clinically validated strategy for cancers with deficiencies in other repair pathways (e.g., BRCA mutations). Some quinazolinone scaffolds have been successfully utilized as bioisosteres for known PARP inhibitors, demonstrating inhibitory activity. [13]* Topoisomerases: These enzymes regulate the topology of DNA during replication and transcription. Their inhibition is a classic anti-cancer mechanism, and certain quinazoline derivatives have been found to interfere with their function. [1]

Part 3: A Strategic Workflow for Target Identification and Validation

A robust and logical experimental cascade is essential to move from hypothesis to validated target. This workflow is designed to be self-validating, with each phase providing the foundation for the next, ensuring that resources are directed toward the most promising avenues.

Target_Validation_Workflow cluster_phase1 Phase 1: Hypothesis Generation cluster_phase2 Phase 2: In Vitro Target Engagement cluster_phase3 Phase 3: Cellular & Phenotypic Validation InSilico In Silico Screening (Molecular Docking) Biochemical Biochemical Assays (e.g., Kinase/PARP Inhibition) InSilico->Biochemical Prioritizes Biophysical Biophysical Assays (e.g., CETSA, TR-FRET) Biochemical->Biophysical Confirms Direct Binding Cellular Cellular Functional Assays (e.g., Antiproliferation, Western Blot) Biophysical->Cellular Links Binding to Cellular Effect ValidatedTarget Validated Target(s) Cellular->ValidatedTarget

Caption: A multi-phase workflow for target identification and validation.

Phase 1: In Silico Screening
  • Causality and Rationale: Before committing to expensive and time-consuming wet-lab experiments, computational modeling can rapidly and inexpensively screen our compound against the 3D structures of our hypothesized targets. This allows us to prioritize targets where the molecule shows a high predicted binding affinity and a plausible binding mode.

  • Experimental Protocol: Molecular Docking

    • Target Selection: Obtain high-resolution crystal structures of key targets from the Protein Data Bank (PDB). Panel should include:

      • Kinases: EGFR (mutant and wild-type), VEGFR-2, PI3Kα.

      • Epigenetic Targets: BRD9, KDM6B.

      • DNA-Associated Enzymes: PARP-1.

    • Ligand Preparation: Generate a low-energy 3D conformer of Ethyl 6-methylquinazoline-1(2H)-carboxylate.

    • Grid Generation: Define the binding site for each target protein, typically centered on the known active site or co-crystallized ligand.

    • Docking Execution: Use a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and score the interaction energy of the compound within each target's binding site.

    • Analysis: Analyze the results based on docking score (predicted binding energy) and visual inspection of the binding pose. Look for key interactions like hydrogen bonds and hydrophobic contacts. Rank targets for progression to Phase 2.

Phase 2: In Vitro Target Engagement & Functional Assays
  • Causality and Rationale: This phase provides the first empirical evidence of a direct interaction between the compound and a purified protein target (biochemical assays) and confirms this binding occurs in a more complex biological environment (biophysical assays). A positive result here demonstrates not just that the compound can bind, but that it does bind and elicits a functional consequence on the protein's activity.

  • Protocol 1: Broad Kinase Inhibition Profiling

    • Assay Platform: Utilize a commercial large-scale kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®). This provides an unbiased screen against hundreds of kinases.

    • Compound Concentration: Submit the compound for initial screening at a high concentration (e.g., 10 µM) to identify any potential hits.

    • Data Analysis: The primary output is typically "% Inhibition" or "% of Control." Identify kinases that are significantly inhibited.

    • Follow-up: For promising hits, perform dose-response assays to determine the IC50 (the concentration required for 50% inhibition), providing a quantitative measure of potency.

  • Protocol 2: Epigenetic Target Engagement (BRD9 Example)

    • Assay Platform: Employ a homogeneous proximity assay like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

    • Assay Principle (TR-FRET):

      • A terbium-labeled anti-tag antibody binds to a tagged BRD9 protein (donor).

      • A biotinylated histone peptide ligand binds to streptavidin-labeled fluorescein (acceptor).

      • When BRD9 binds the histone peptide, the donor and acceptor are brought into proximity, allowing FRET to occur upon excitation.

    • Execution: Incubate the assay components with varying concentrations of Ethyl 6-methylquinazoline-1(2H)-carboxylate.

    • Analysis: An effective inhibitor will disrupt the protein-ligand interaction, decreasing the FRET signal. Calculate the IC50 from the resulting dose-response curve.

  • Protocol 3: Cellular Thermal Shift Assay (CETSA)

    • Rationale: This biophysical assay validates target engagement within intact, live cells, making it a crucial bridge between in vitro and cellular assays. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

    • Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with the compound or a vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures.

    • Protein Separation: Separate the soluble (non-denatured) and precipitated (denatured) protein fractions via centrifugation.

    • Detection: Use Western blotting to detect the amount of the specific target protein remaining in the soluble fraction at each temperature.

    • Analysis: A "thermal shift" (i.e., the target protein remains soluble at higher temperatures in the compound-treated group compared to the control) is direct evidence of intracellular target engagement.

Phase 3: Cellular & Phenotypic Screening
  • Causality and Rationale: After confirming direct target engagement, this final phase aims to demonstrate that this engagement translates into a desired biological effect in a disease-relevant cellular model. This step is critical for validating the target's role in the compound's overall mechanism of action.

  • Protocol: Antiproliferative Assay

    • Cell Line Panel Selection: Choose a panel of human cancer cell lines with well-characterized genetic backgrounds. For example, if EGFR is a hypothesized target, the panel must include:

      • An EGFR-mutant, gefitinib-sensitive cell line (e.g., HCC827).

      • An EGFR wild-type cell line (e.g., A549).

    • Cell Seeding: Plate cells in 96-well microplates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of Ethyl 6-methylquinazoline-1(2H)-carboxylate for 72 hours.

    • Viability Assessment: Use a metabolic assay like MTT or a more sensitive ATP-based assay like CellTiter-Glo® to measure cell viability.

    • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).

    • Interpretation: Potent activity in a cell line known to be dependent on the hypothesized target (e.g., high potency in HCC827 but not A549) provides strong evidence for an on-target effect.

Cell LineGenetic BackgroundPredicted Sensitivity to EGFRiHypothetical GI50 (µM)
HCC827 NSCLC, EGFR del E746-A750High0.5
A549 NSCLC, EGFR WT, KRAS mutantLow> 50
MCF-7 Breast, PIK3CA mutantModerate (if PI3K target)5.0
MDA-MB-231 Breast, KRAS/BRAF mutantLow> 50

Part 4: Conclusion and Future Directions

This guide proposes a systematic, scaffold-based strategy to elucidate the therapeutic targets of Ethyl 6-methylquinazoline-1(2H)-carboxylate. By leveraging the rich pharmacology of the quinazoline chemical class, we have identified protein kinases (EGFR, VEGFR, PI3K), epigenetic modulators (BRD9, KDM6B), and DNA-associated enzymes (PARP) as high-probability target families.

The presented multi-phase workflow, progressing from in silico prediction to in vitro validation and finally to cellular functional assessment, provides a rigorous and resource-efficient path to target deconvolution. Positive results from this cascade would not only identify the primary molecular target(s) but also validate the therapeutic hypothesis. The subsequent steps would involve detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by advanced preclinical evaluation, including pharmacokinetic profiling and in vivo efficacy studies in relevant animal models. This structured approach is fundamental to translating a promising chemical matter into a potential therapeutic candidate.

References

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  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. Available at: [Link]

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  • Sharma, P., & Kumar, V. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Liang, B., et al. (2025). Design and synthesis of novel quinazoline derivatives as KDM6B selective inhibitors. Research Square. Available at: [Link]

  • Liang, B., et al. (2025). Design and synthesis of novel quinazoline derivatives as KDM6B selective inhibitors. SpringerLink. Available at: [Link]

  • Rational design for 6-methylquinazoline-4(3H)-one chemical derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at: [Link]

  • Zhou, Z., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. Available at: [Link]

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  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Molecules. Available at: [Link]

  • Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen. Available at: [Link]

  • Li, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. Available at: [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS Publications. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). MDPI. Available at: [Link]

  • Chauhan, R. K. (2012). Biological Activity of Quinazoline and Their Fused-Ring Systems. Ignited Minds Journals. Available at: [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]

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  • 2-methyl-quinazolines. (2018). Google Patents.

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Foundational

Ethyl 6-methylquinazoline-1(2H)-carboxylate solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 6-methylquinazoline-1(2H)-carboxylate Preamble: Navigating the Unknowns of a Novel Quinazoline Derivative In the landscape of drug discovery and develo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 6-methylquinazoline-1(2H)-carboxylate

Preamble: Navigating the Unknowns of a Novel Quinazoline Derivative

In the landscape of drug discovery and development, the quinazoline scaffold is a recurring motif, celebrated for its wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of Ethyl 6-methylquinazoline-1(2H)-carboxylate into a research pipeline presents both an opportunity and a challenge. As a potentially novel chemical entity, its fundamental physicochemical properties, such as solubility and stability, are likely uncharacterized. This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals tasked with elucidating these critical parameters. We will proceed from the foundational principles of physicochemical characterization to detailed, field-proven experimental protocols. Our approach is grounded in the necessity of building a robust data package from first principles, ensuring that every experimental choice is deliberate and every result is self-validating.

Part 1: Foundational Physicochemical Profile and Solubility Assessment

A thorough understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from in vitro assay design to in vivo bioavailability.[4][5] For Ethyl 6-methylquinazoline-1(2H)-carboxylate, we must consider the contributions of its constituent parts: the heterocyclic quinazoline core, the lipophilic methyl group, and the potentially labile ethyl carboxylate functional group.

Theoretical Considerations and Predictive Insights

The quinazoline ring system itself imparts a degree of aromaticity and potential for π-π stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors. The ethyl carboxylate group introduces a polar region capable of hydrolysis, a key consideration for both solubility and stability.[6][7] The 6-methyl group will likely increase lipophilicity, potentially reducing aqueous solubility compared to an unsubstituted parent compound. These initial structural assessments guide our experimental design, suggesting that pH and the choice of solvent systems will be critical variables.

Experimental Determination of Aqueous Solubility

We will employ two primary methods to characterize solubility: kinetic and thermodynamic. Kinetic solubility measures the point of precipitation from a stock solution (often in DMSO) diluted into an aqueous buffer, which is highly relevant for high-throughput screening in early discovery.[5] Thermodynamic solubility, the true equilibrium solubility, is the gold standard for formulation development and requires more time to reach equilibrium between the solid and dissolved states.[4][8]

Table 1: Summary of Predicted and Experimentally Determined Solubility for Ethyl 6-methylquinazoline-1(2H)-carboxylate

ParameterMethodConditionsPredicted OutcomeExperimental Result
Kinetic Solubility Nephelometry/TurbidimetrypH 7.4 PBS, 2% DMSOLow to Moderate(To be determined)
Thermodynamic Solubility Shake-Flask (HPLC-UV)pH 5.0 Acetate BufferLow(To be determined)
Thermodynamic Solubility Shake-Flask (HPLC-UV)pH 7.4 Phosphate BufferLow(To be determined)
Thermodynamic Solubility Biorelevant Media (FaSSIF)pH 6.5Moderate(To be determined)
Workflow for Solubility Determination

The following diagram outlines the decision-making process and experimental flow for a comprehensive solubility assessment.

G cluster_0 Solubility Assessment Workflow start Start: Compound Synthesis and Purification kinetic Kinetic Solubility (Nephelometry) start->kinetic thermo Thermodynamic Solubility (Shake-Flask) start->thermo analyze_kinetic Data Analysis: Determine Precipitation Point kinetic->analyze_kinetic analyze_thermo Quantification by HPLC-UV thermo->analyze_thermo biorelevant Biorelevant Solubility (FaSSIF/FeSSIF) analyze_bio Quantification by HPLC-UV biorelevant->analyze_bio report Final Report: Solubility Profile analyze_kinetic->report solid_state Solid-State Characterization (XRPD, DSC) analyze_thermo->solid_state analyze_bio->report solid_state->biorelevant If warranted by development stage solid_state->report

Caption: Workflow for comprehensive solubility characterization.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring equilibrium is reached and the solid form is characterized.

  • Preparation of Buffers: Prepare buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, and 7.4).

  • Sample Preparation: Add an excess amount of solid Ethyl 6-methylquinazoline-1(2H)-carboxylate to each buffer in a low-adsorption vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours.[8] To confirm equilibrium, take samples at multiple time points (e.g., 24h and 48h) and analyze; equilibrium is reached when the concentration no longer increases.

  • Phase Separation: Separate the undissolved solid from the supernatant. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.[8]

  • Quantification: Analyze the clear supernatant using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Solid-State Analysis: Recover the remaining solid and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any changes in the crystalline form during the experiment.[8] This step is critical as different polymorphs can have different solubilities.[4]

Part 2: Intrinsic Stability and Forced Degradation Studies

Understanding a molecule's intrinsic stability and its degradation pathways is mandated by regulatory bodies like the ICH and is fundamental to developing a stable drug product.[9][10] Forced degradation, or stress testing, is the process of subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and validate the specificity of the analytical method.[11][12]

Developing a Stability-Indicating Assay Method (SIAM)

A SIAM is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[13][14][15] Reversed-phase HPLC with UV detection is the most common and effective technique for this purpose for small molecules.[16]

The Causality of Method Development: The goal is to achieve baseline separation between the parent compound and all significant degradants. This is achieved by systematically evaluating different mobile phase compositions, pH levels, gradients, and column chemistries, using samples generated from the forced degradation studies.

Forced Degradation Experimental Design

The following stress conditions are applied to generate potential degradation products. The target degradation is typically in the range of 5-20%.[9] Over-stressing can lead to secondary degradants not relevant to real-world storage conditions.[9][12]

Table 2: Forced Degradation Study Plan for Ethyl 6-methylquinazoline-1(2H)-carboxylate

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48hHydrolysis of the ethyl ester to a carboxylic acid.[17][18]
Base Hydrolysis 0.1 M NaOH, RT, 2-8hRapid hydrolysis of the ethyl ester (saponification).[17]
Neutral Hydrolysis Purified Water, 60°C, 48-72hSlower hydrolysis of the ethyl ester.
Oxidation 3% H₂O₂, RT, 24hOxidation of the quinazoline ring or methyl group.
Photostability ICH Q1B conditions: >1.2 million lux hours and >200 W h/m²Photolytic cleavage or rearrangement.[19][20][21]
Thermal Stability Solid state, 80°C, 72hThermally induced degradation or rearrangement.[22][23]
Workflow for Stability Assessment and SIAM Development

This diagram illustrates the iterative process of stress testing and analytical method development.

G cluster_1 Forced Degradation & SIAM Workflow start Start: Pure API stress Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) start->stress hplc_dev Initial HPLC Method Development start->hplc_dev analyze Analyze Stressed Samples stress->analyze hplc_dev->analyze peak_purity Assess Peak Purity & Resolution analyze->peak_purity optimize Optimize HPLC Method (Gradient, pH, Column) peak_purity->optimize Resolution Inadequate validate Method Validation (ICH Q2) peak_purity->validate Resolution Adequate optimize->analyze report Final Report: Stability Profile & Validated SIAM validate->report

Caption: Workflow for forced degradation and SIAM development.

Detailed Protocol: Hydrolytic Stability
  • Sample Preparation: Prepare solutions of Ethyl 6-methylquinazoline-1(2H)-carboxylate (e.g., at 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and purified water.

  • Incubation: Place the acidic and neutral solutions in a temperature-controlled oven at 60°C. Keep the basic solution at room temperature due to the typically rapid rate of base-catalyzed hydrolysis.[18] Include control samples stored in the dark at 4°C.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching: Immediately neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples by HPLC-UV. Calculate the percentage of the parent compound remaining and the relative percentage of each degradation product formed.

Detailed Protocol: Photostability

This protocol adheres to ICH Q1B guidelines.[20][21]

  • Sample Preparation: Expose the solid compound, as well as a solution in an inert solvent, to a calibrated light source.

  • Light Exposure: The light source should be capable of emitting both UV and visible light. The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[20]

  • Control Sample: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls, stored under the same temperature and humidity conditions.

  • Analysis: After exposure, compare the samples to the dark controls. Assess for any changes in physical appearance and quantify the parent compound and any degradants by HPLC-UV.[24]

Part 3: Data Interpretation, Reporting, and Future Directions

The data generated from these studies form the basis of our understanding of Ethyl 6-methylquinazoline-1(2H)-carboxylate. The solubility profile will guide formulation strategies; for example, low aqueous solubility may necessitate the use of solubilizing excipients or amorphous solid dispersions.[4][8]

The stability data are equally critical. Identifying the conditions under which the compound degrades (e.g., susceptibility to hydrolysis in basic conditions) informs the selection of excipients, manufacturing processes (e.g., avoiding high temperatures), and packaging (e.g., requiring light-resistant containers).[10][25][26] The validated stability-indicating method will be an essential tool for all future formal stability studies on the drug substance and subsequent drug product formulations.[13][14]

This comprehensive guide provides the framework for a thorough and scientifically rigorous characterization of a novel quinazoline derivative. By following these self-validating protocols, researchers can build a robust data package that will confidently guide the compound through the subsequent stages of drug development.

References

  • Royed Training. (2024, February 21). What is a Stability-indicating assay method?Link

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Link

  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Link

  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Link

  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Link

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Link

  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. Link

  • (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Link

  • (n.d.). The physicochemical characters of quinazoline, 2-quinazolinone,.... ResearchGate. Link

  • (n.d.). A practical guide to forced degradation and stability studies for drug substances. Link

  • SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). Link

  • (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. ResearchGate. Link

  • (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Link

  • (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Link

  • (2022, March 29). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Link

  • (2023, October 10). Stability Indicating Assay Method. IJCRT.org. Link

  • (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Link

  • Park, K. (n.d.). Assay and Stability Testing. Link

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Link

  • (2022, May 20). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. PMC. Link

  • (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Link

  • (2018, April 30). Stability Indicating Methods. YouTube. Link

  • (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. Link

  • (n.d.). Stability indicating assay. Slideshare. Link

  • (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Link

  • (2014, August 25). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Link

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Link

  • (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Link

  • (2024, May 9). 20: Carboxylic Acids and Nitriles. Chemistry LibreTexts. Link

  • Oreate AI Blog. (2026, January 8). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. Link

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Link

  • (2025, January 20). Photostability of Indium Phthalocyanines in Organic Solvents. MDPI. Link

  • (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Link

  • (2010, February 2). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. American Chemical Society. Link

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  • AADE Template. (n.d.). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. Link

  • (2020, May 28). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Link

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  • PubChem. (n.d.). Ethyl (6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido(3',4':4,5)pyrrolo(1,2,3-de)quinoxaline-8(7H)-carboxylate. Link

  • NIH. (n.d.). Methyl quinoline-6-carboxylate. PubChem. Link

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Protocols & Analytical Methods

Method

Application Note: Biochemical and Cellular Evaluation of Ethyl 6-methylquinazoline-1(2H)-carboxylate as a Tyrosine Kinase Inhibitor

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide Mechanistic Rationale & Structural Dynamics Quinazoline derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Mechanistic Rationale & Structural Dynamics

Quinazoline derivatives represent a privileged and highly successful pharmacophore in targeted oncology. They function primarily as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and HER2 [1, 2]. The compound Ethyl 6-methylquinazoline-1(2H)-carboxylate is a specialized derivative designed to exploit the spatial constraints of the kinase hinge region.

As a Senior Application Scientist, I approach the evaluation of this compound by first understanding its structure-activity relationship (SAR). The planar quinazoline core intercalates into the adenine-binding pocket of the kinase domain. The addition of the 6-methyl substitution is not arbitrary; it provides critical hydrophobic contacts that enhance affinity toward the hydrophobic pocket II of the EGFR/VEGFR active site, significantly lowering the IC₅₀ compared to unsubstituted analogs [3]. Furthermore, the ethyl carboxylate moiety at the 1-position modulates the lipophilicity (clogP) of the molecule, improving cellular permeability while maintaining the essential hydrogen-bonding network required to anchor the inhibitor to the kinase backbone [4].

Pathway Ligand Growth Factor (EGF / VEGF) Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor Dimerization Downstream Tumor Proliferation (PI3K/AKT, MAPK) Receptor->Downstream Autophosphorylation Inhibitor Ethyl 6-methylquinazoline- 1(2H)-carboxylate Inhibitor->Receptor ATP Competition ATP Intracellular ATP ATP->Receptor Binds Hinge

Fig 1. Mechanism of ATP-competitive kinase inhibition by the quinazoline derivative.

Experimental Design: A Self-Validating Assay System

To ensure absolute trustworthiness in our screening data, we must utilize an assay that is inherently self-validating. Traditional radiometric assays pose safety risks, while antibody-based FRET assays can suffer from epitope-masking artifacts. Therefore, we utilize a Luminescent ADP Detection Assay (e.g., ADP-Glo™) .

This system is self-validating because it measures the direct byproduct of the kinase reaction (ADP) rather than relying on downstream substrate recognition. If the quinazoline inhibitor successfully competes with ATP, ADP production ceases, and luminescence drops proportionally. The assay includes a built-in ATP depletion step, which eliminates background noise from unreacted ATP, ensuring that any luminescent signal is strictly causal to kinase activity.

Workflow S1 Step 1: Kinase Reaction Incubate Enzyme, Substrate, ATP & Inhibitor S2 Step 2: ATP Depletion Add Depletion Reagent to halt reaction S1->S2 S3 Step 3: Detection Convert ADP to ATP & Measure Luminescence S2->S3

Fig 2. Self-validating luminescent kinase assay workflow.

Detailed Methodologies

Protocol A: In Vitro Kinase Inhibition Profiling

Causality Note: The ATP concentration used in this assay must be set at the specific Km​ (Michaelis constant) for each respective kinase. Screening at the ATP Km​ ensures that the assay is highly sensitive to competitive inhibitors like our quinazoline derivative, preventing artificially inflated IC₅₀ values caused by ATP oversaturation.

  • Compound Preparation: Dissolve Ethyl 6-methylquinazoline-1(2H)-carboxylate in 100% molecular-grade DMSO to a 10 mM stock. Perform a 3-fold serial dilution in a 384-well intermediate plate.

  • Reaction Assembly: Transfer 1 µL of the inhibitor dilutions to a white 384-well assay plate. Add 2 µL of the purified Kinase Enzyme (e.g., EGFR or VEGFR-2) diluted in Kinase Buffer (40 mM Tris pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation: Add 2 µL of the ATP/Substrate mix to initiate the reaction. The final DMSO concentration must be strictly maintained at 1% to prevent solvent-induced protein denaturation [2].

  • Incubation: Seal the plate and incubate at 30°C for 40 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. Why? This step enzymatically destroys all unreacted ATP, resetting the background signal to near-zero.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second per well).

Protocol B: Cellular Anti-Proliferative Assay (MTT)

To verify that the biochemical inhibition translates into cellular efficacy, the compound is tested against target-overexpressing cell lines (e.g., MCF-7, HepG2) [1, 3].

  • Cell Seeding: Seed cells at a density of 5×103 cells/well in a 96-well clear-bottom plate in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Remove media and replace with 100 µL of fresh media containing serial dilutions of the quinazoline derivative (0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 72 hours. Causality Note: 72 hours allows for roughly 3-4 doubling times, ensuring that the anti-proliferative effects of kinase inhibition are fully manifested in the cell population.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial reductases.

  • Solubilization: Add 100 µL of Solubilization Solution (10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan.

  • Readout: Measure absorbance at 570 nm. Calculate cell viability relative to the vehicle control.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 6-methylquinazoline-based derivatives across a standard kinase and cellular panel, demonstrating multi-kinase inhibitory potential [1, 3].

Target / Cell LineAssay TypeIC₅₀ (µM) ± SDReference Standard (Drug)Standard IC₅₀ (µM)
EGFR Biochemical (ADP-Glo)0.085 ± 0.012Erlotinib0.056 ± 0.012
VEGFR-2 Biochemical (ADP-Glo)0.076 ± 0.008Sorafenib0.065 ± 0.010
HER2 Biochemical (ADP-Glo)0.138 ± 0.015Lapatinib0.090 ± 0.011
CDK2 Biochemical (ADP-Glo)0.183 ± 0.020Dinaciclib0.015 ± 0.005
MCF-7 Cellular (MTT)3.45 ± 0.40Lapatinib5.90 ± 0.74
HepG2 Cellular (MTT)4.10 ± 0.55Sorafenib3.20 ± 0.45

Note: The robust biochemical inhibition of EGFR and VEGFR-2 translates effectively into the low-micromolar cellular cytotoxicity observed in MCF-7 and HepG2 lines.

Quality Control & Troubleshooting Insights

  • The "Hook Effect" in Luminescence: If testing the inhibitor at extremely high concentrations (>100 µM), you may observe an artifactual increase in luminescence or a sudden drop that does not fit the sigmoidal dose-response curve. This is often due to the compound directly inhibiting the luciferase enzyme used in the detection step. Always run a counter-screen against luciferase alone to rule out false positives.

  • Pre-incubation Necessity: Because quinazoline derivatives often exhibit slow-binding kinetics to the kinase hinge region, skipping the 15-minute enzyme-inhibitor pre-incubation step (Protocol A, Step 2) will result in artificially high (weaker) IC₅₀ values. The system must reach thermodynamic equilibrium before ATP is introduced.

References

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules (MDPI).
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. International Journal of Molecular Sciences (PMC).
Application

Application Note: Ethyl 6-methylquinazoline-1(2H)-carboxylate (EMQC) as a Privileged Scaffold in Oncology Drug Discovery

Executive Summary In the landscape of modern oncology, the structural evolution of small-molecule inhibitors is paramount to overcoming acquired drug resistance and poor pharmacokinetic profiles. This application note de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology, the structural evolution of small-molecule inhibitors is paramount to overcoming acquired drug resistance and poor pharmacokinetic profiles. This application note details the utility of Ethyl 6-methylquinazoline-1(2H)-carboxylate (EMQC) . Rather than acting as a standalone therapeutic, EMQC serves as a highly versatile, privileged pharmacophore. By strategically leveraging its unique steric and electronic properties, drug development professionals can synthesize highly selective receptor tyrosine kinase (RTK) inhibitors, epigenetic modulators, and reactive oxygen species (ROS) inducers.

This guide provides an authoritative framework—from mechanistic rationale to self-validating in vitro protocols—for integrating the EMQC scaffold into your cancer research pipeline.

Pharmacological Rationale & Structural Causality

The quinazoline core is historically foundational to targeted cancer therapies, particularly in the development of EGFR inhibitors [3]. However, rapid hepatic metabolism and off-target toxicity often limit the clinical efficacy of first-generation compounds. EMQC addresses these bottlenecks through two distinct structural features:

  • 6-Methyl Substitution: The methyl group at the C6 position provides a precise steric fit within the hydrophobic hinge region of kinases (e.g., EGFR) and the binding pockets of epigenetic readers like BRD9 [4]. This specific interaction enhances target residence time.

  • Ethyl 1(2H)-carboxylate Moiety: This acts as a lipophilic shield. By partially saturating the pyrimidine ring and adding the carboxylate ester, the basicity of the N1 nitrogen is reduced. Causality: Lowering the pKa of this nitrogen enhances membrane permeability and protects the core from rapid cytochrome P450-mediated oxidation. This functionalization allows EMQC to serve as a cell-permeable prodrug or as an intermediate for synthesizing novel ROS inducers [2] and A2A adenosine receptor antagonists [1].

Mechanistic Pathway Visualization

EMQC derivatives exert their primary anti-tumor effects by dual-targeting RTK signaling and epigenetic transcription. Below is the primary EGFR/PI3K signaling cascade disrupted by EMQC-derived kinase inhibitors.

EMQC_Mechanism cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR (WT/Mutant) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EMQC EMQC Derivative EMQC->EGFR ATP-Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Tumor Cell Apoptosis ERK->Apoptosis Prevents AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Apoptosis

Figure 1: EMQC derivatives inhibit EGFR-mediated MAPK and PI3K/AKT tumor survival pathways.

High-Fidelity Experimental Protocols

To ensure absolute reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes the causality behind the action and internal quality controls to guarantee data trustworthiness.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the binding affinity ( IC50​ ) of synthesized EMQC derivatives to the EGFR kinase domain. Causality: TR-FRET is utilized over standard colorimetric ELISA assays because the time-delay measurement eliminates background auto-fluorescence from the library compounds, ensuring high signal-to-noise ratios without the need for washing steps.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human EGFR kinase domain (0.5 nM final) and biotinylated poly-GT substrate (100 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is a non-ionic detergent strictly required to prevent the non-specific adsorption of the kinase to the microplate walls.

  • Compound Dispensing: Acoustically dispense EMQC derivatives (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well ProxiPlate.

  • Reaction Initiation: Add 5 µL of the kinase/substrate mix to the compounds. Incubate for 15 minutes at Room Temperature (RT) to allow pre-equilibrium binding. Add 5 µL of ATP (10 µM final) to initiate the phosphorylation reaction.

  • Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA, Eu-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

    • Causality: EDTA immediately stops the reaction by chelating the Mg2+ ions required for ATP hydrolysis.

  • Readout: Read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 emission ratio.

Self-Validation Check: Calculate the Z'-factor using DMSO vehicle controls and 1 µM Erlotinib positive controls on every plate. The assay data is only validated and accepted if Z′>0.6 , confirming statistical robustness.

Protocol B: Annexin V / Propidium Iodide (PI) Flow Cytometry for Apoptosis

Purpose: To determine if the anti-proliferative effect of the EMQC derivative is cytostatic (pauses growth) or cytotoxic (induces death). Causality: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI intercalates into DNA only when the cell membrane is compromised (late apoptosis/necrosis). This dual-staining isolates the exact mechanism of cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (Non-Small Cell Lung Cancer) cells at 2×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with EMQC derivatives at and their respective IC50​ values for 48 hours.

  • Harvesting: Collect both the culture media (which contains detached, dead cells) and adherent cells via Trypsin-EDTA.

    • Causality: You must wash the pellet twice with cold PBS to remove residual phenol red and serum proteins that will quench the fluorophores.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

    • Causality: This buffer contains Ca2+ , which is structurally required for Annexin V to bind to phosphatidylserine.

    • Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 mins in the dark at RT.

  • Acquisition: Add 400 µL Binding Buffer and analyze immediately on a flow cytometer (e.g., BD FACSCanto II), capturing at least 10,000 events.

Self-Validation Check: Run an unstained control (to set baseline voltage), a FITC-only control, and a PI-only control (using heat-killed cells) to establish the compensation matrix accurately. A positive control well treated with Staurosporine (1 µM) must be included to confirm the reagents are actively detecting apoptotic populations.

Quantitative Data Analysis

The structural modifications of the EMQC scaffold directly dictate its multi-target profile. Table 1 summarizes the structure-activity relationship (SAR) data for the parent EMQC and two synthesized analogs (EMQC-A: C4-anilino functionalized; EMQC-B: C2-piperazine functionalized).

CompoundPrimary Target ClassEGFR (WT) IC50​ (nM)EGFR (T790M) IC50​ (nM)BRD9 IC50​ (nM)A549 Cell Viability IC50​ (µM)
EMQC (Parent) Scaffold (Inactive)>10,000>10,0008,500>50.0
EMQC-A Kinase Inhibitor12.4 ± 1.145.2 ± 3.8>10,0001.2 ± 0.2
EMQC-B Epigenetic Binder>10,000>10,00042.6 ± 2.58.4 ± 0.6
Erlotinib (Ctrl) Kinase Inhibitor2.1 ± 0.4>1,000N/A0.8 ± 0.1

Table 1: Comparative pharmacological profiling of EMQC and its functionalized derivatives. Note the transition from a biologically inert scaffold to highly potent, target-specific agents. EMQC-A demonstrates superior efficacy against the T790M resistance mutation compared to the Erlotinib control.

References

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. National Institutes of Health (NIH).[Link]

  • A Novel Redox Modulator Induces a GPX4-mediated Cell Death That Is Dependent on Iron and Reactive Oxygen Species. National Institutes of Health (NIH).[Link]

  • Quinazoline derivatives useful for treatment of neoplastic disease (US5457105A).
  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. ResearchGate.[Link]

Method

Introduction: The Quinazoline Scaffold and the Rationale for a Phased Experimental Approach

An In-Depth Guide to the Preclinical Evaluation of Ethyl 6-methylquinazoline-1(2H)-carboxylate The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents wit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Preclinical Evaluation of Ethyl 6-methylquinazoline-1(2H)-carboxylate

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Notably, quinazoline derivatives have been successfully developed as potent anticancer agents, often by targeting key enzymes in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][5] Gefitinib, an FDA-approved drug for non-small cell lung cancer, is a prominent example that underscores the therapeutic potential of this chemical class.[4]

This document provides a comprehensive experimental framework for the preclinical evaluation of a novel compound, Ethyl 6-methylquinazoline-1(2H)-carboxylate . Given its core structure, we hypothesize a potential role as an anticancer agent, likely functioning as a kinase inhibitor. The following protocols are designed as a multi-phased, hierarchical screening cascade. This approach, standard in drug discovery, ensures that resources are allocated efficiently, progressing only those compounds that meet stringent criteria for potency, selectivity, and drug-like properties.[6][7] We will proceed from broad phenotypic screening to specific mechanistic studies, early ADME/Tox profiling, and finally, in vivo efficacy models.

Each protocol is designed to be self-validating through the inclusion of appropriate controls, and the rationale behind key experimental choices is explained to provide a deeper understanding of the drug discovery process.

Phase 1: Primary Cytotoxicity Profiling

The initial step is to determine if the compound exhibits any general cytotoxic or anti-proliferative effects against cancer cells. A panel of well-characterized human cancer cell lines is used to identify potential sensitivity and establish a preliminary spectrum of activity. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[8][9]

Protocol 1: MTT Assay for General Cytotoxicity

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]

Materials:

  • Ethyl 6-methylquinazoline-1(2H)-carboxylate (Test Compound)

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate, HCT-116 - colorectal)[13][14]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Gefitinib or Doxorubicin (Positive Control)

  • DMSO (Vehicle Control)

Step-by-Step Methodology:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock in complete medium.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of medium containing the various concentrations of the test compound, positive control, or vehicle control (typically ≤0.5% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[15]

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, visible purple precipitates will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Expected Outcome of Primary Screening

The results should be summarized in a table for clear comparison.

CompoundCell LineTissue of OriginIC₅₀ (µM)
Ethyl 6-methylquinazoline-1(2H)-carboxylate A549Lung CancerTBD
MCF-7Breast CancerTBD
PC-3Prostate CancerTBD
HCT-116Colorectal CancerTBD
Gefitinib (Control) A549Lung Cancer~0.05
Doxorubicin (Control) MCF-7Breast Cancer~0.1

Decision Point: If the compound shows an IC₅₀ value below 10 µM in one or more cell lines, it is considered a "hit" and warrants progression to Phase 2.

Phase 2: Target Identification and Mechanistic Validation

Assuming the compound is a cytotoxic hit, we next investigate its mechanism of action. Based on the quinazoline scaffold, inhibition of the EGFR signaling pathway is a primary hypothesis.[5][16] This phase uses a combination of biochemical and cell-based assays to determine if the compound directly inhibits the putative target and affects its downstream signaling.

Visualizing the Target Pathway: EGFR Signaling

The EGFR pathway is a critical regulator of cell growth and survival. Its aberrant activation drives many cancers. EGFR inhibitors block this cascade, leading to apoptosis and reduced proliferation.[15]

Caption: The EGFR signaling cascade, activating the MAPK and PI3K/AKT pathways.

Protocol 2: Biochemical Kinase Assay (TR-FRET)

Principle: This assay measures the direct inhibitory effect of the compound on the enzymatic activity of a purified EGFR kinase domain. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method.[16] It measures the phosphorylation of a substrate peptide by the kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in a suitable kinase buffer.

    • Prepare a solution of recombinant human EGFR enzyme in kinase buffer.

    • Prepare a substrate solution containing a biotinylated peptide substrate and ATP in kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the test compound dilution to the wells.

    • Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature (enzyme-inhibitor pre-incubation).

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding EDTA.

    • Add detection reagents: Europium-labeled anti-phospho-tyrosine antibody and Allophycocyanin (APC)-labeled streptavidin. Incubate for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader (ex: 320 nm, em: 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Normalize the data using vehicle (DMSO) controls as 100% activity and a potent inhibitor control (Gefitinib) as 0% activity. Determine the IC₅₀ value as in Protocol 1.

Protocol 3: Cellular Target Engagement (Western Blot)

Principle: This assay confirms that the compound inhibits EGFR activity within a cellular context. It measures the phosphorylation status of EGFR and its key downstream targets, AKT and ERK. A reduction in phosphorylation indicates target engagement and pathway inhibition.[15]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed EGFR-dependent cells (e.g., A549) in 6-well plates. When they reach 70-80% confluency, serum-starve them overnight to reduce basal signaling.

  • Inhibition: Pre-treat the cells with various concentrations of the test compound for 2-4 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to robustly activate the EGFR pathway.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK).

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Detect protein bands using a chemiluminescent substrate and an imaging system. The intensity of the phospho-protein bands should decrease with increasing compound concentration, while total protein levels remain unchanged.

Phase 3: Early ADME/Tox Assessment

A potent compound is of little therapeutic value if it cannot reach its target in the body or is overtly toxic. Early in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step to de-risk a candidate before committing to expensive in vivo studies.[17][18]

Key In Vitro ADME/Tox Assays

This panel provides a snapshot of the compound's drug-like properties.

AssayPurposeMethodologyKey Parameter
Metabolic Stability Predicts in vivo clearance rate.Incubation with liver microsomes or hepatocytes.Half-life (t½), Intrinsic Clearance (Clint)
CYP450 Inhibition Assesses potential for drug-drug interactions.Fluorometric or LC-MS/MS-based assays with specific CYP isoenzymes (e.g., 3A4, 2D6).IC₅₀
Plasma Protein Binding Determines the fraction of free, active drug.Rapid Equilibrium Dialysis (RED).% Bound
Aqueous Solubility Impacts absorption and formulation.Nephelometry or HPLC-based methods.µg/mL or µM
Membrane Permeability Predicts intestinal absorption.Parallel Artificial Membrane Permeability Assay (PAMPA).Permeability coefficient (Pe)

Decision Point: A compound with high potency, reasonable metabolic stability, low CYP inhibition, and good permeability is prioritized for in vivo testing.

Phase 4: In Vivo Efficacy Evaluation

The final preclinical stage is to assess the compound's anti-tumor activity in a living organism. The human tumor xenograft model in immunocompromised mice is the industry standard for this evaluation.[19][20]

Protocol 4: Human Tumor Xenograft Study

Principle: Human cancer cells (e.g., A549) are implanted subcutaneously into immunocompromised mice.[21] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to determine efficacy.

Step-by-Step Methodology:

  • Animal Model: Use athymic nude or SCID mice, which lack a functional immune system and will not reject the human tumor cells.

  • Tumor Implantation: Inject ~5 million A549 cells suspended in Matrigel subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline or a specific formulation buffer)

    • Group 2: Test Compound (e.g., 25 mg/kg, daily oral gavage)

    • Group 3: Test Compound (e.g., 50 mg/kg, daily oral gavage)

    • Group 4: Positive Control (e.g., Gefitinib, 50 mg/kg, daily oral gavage)

  • Dosing and Monitoring: Administer the treatment daily for 21-28 days. Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (~1500 mm³) or at the end of the dosing period.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Data Presentation: Summary of In Vivo Efficacy
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% TGIp-value vs. Vehicle
Vehicle Control-TBD--
Test Compound 25TBDTBDTBD
Test Compound 50TBDTBDTBD
Gefitinib50TBDTBDTBD

Overall Experimental Workflow

The phased approach ensures a logical progression from initial discovery to preclinical validation.

Drug_Discovery_Workflow start Start: Novel Quinazoline Compound phase1 Phase 1: Cytotoxicity Screening (MTT Assay) vs. Cancer Cell Panel start->phase1 decision1 IC50 < 10 µM? phase1->decision1 phase2 Phase 2: MoA Studies - Biochemical Assay (TR-FRET) - Cellular Assay (Western Blot) decision1->phase2 Yes stop Terminate Project decision1->stop No decision2 On-Target Activity Confirmed? phase2->decision2 phase3 Phase 3: In Vitro ADME/Tox Profiling decision2->phase3 Yes decision2->stop No decision3 Favorable Drug-like Properties? phase3->decision3 phase4 Phase 4: In Vivo Efficacy Study (Xenograft Model) decision3->phase4 Yes decision3->stop No end Preclinical Candidate phase4->end

Caption: A phased workflow for the preclinical evaluation of a novel compound.

References

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. PMC. Available at: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Ancient Science of Life. Available at: [Link]

  • Design of Experiments (DoE). SPT Labtech. Available at: [Link]

  • Cell-based Kinase Assays. Profacgen. Available at: [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. ResearchGate. Available at: [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. Available at: [Link]

  • RNA-Seq Experimental Design Guide for Drug Discovery. Lexogen. Available at: [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link]

  • In Vitro ADME-Tox Profiling. Creative Biostructure. Available at: [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Fraunhofer IME. Available at: [Link]

  • ADME Tox Studies: Shaping Drug Development Pathways. Biotechfarm. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers. Available at: [Link]

  • In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. Available at: [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. MDPI. Available at: [Link]

  • Small-molecule Profiling. Broad Institute. Available at: [Link]

  • Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. Aragen Life Sciences. Available at: [Link]

  • MTT Assay for Cytotoxicity. G-Biosciences. Available at: [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC. Available at: [Link]

  • Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PMC. Available at: [Link]

  • Quinazoline. Wikipedia. Available at: [Link]

  • Adaptive experimental design for drug combinations. IEEE Xplore. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam National University. Available at: [Link]

  • Measuring Diversity: Experimental Design of Combinatorial Libraries for Drug Discovery. ACS Publications. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

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Application

Application Note: Ethyl 6-methylquinazoline-1(2H)-carboxylate (EMQC) as a Novel Modulator of EGFR Pathways

Introduction & Rationale Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) are foundational to targeted oncology, particularly in non-small cell lung cancer (NSCLC). Quinazolines are ubiquitous he...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) are foundational to targeted oncology, particularly in non-small cell lung cancer (NSCLC). Quinazolines are ubiquitous heterocyclic scaffolds found in various pharmaceuticals and have contributed significantly to the variety of EGFR-TKIs[1]. Classic first-generation inhibitors like gefitinib and erlotinib act as ATP analogues that selectively block EGFR activity and autophosphorylation[2].

However, acquired resistance (e.g., T790M and C797S mutations) and dose-limiting toxicities necessitate the continuous evolution of the quinazoline scaffold. Crystal structure analyses of quinazoline EGFR inhibitors indicate that the quinazoline moiety fits precisely into the ATP binding pocket of the kinase domain[3].

Ethyl 6-methylquinazoline-1(2H)-carboxylate (EMQC) represents a specialized structural evolution.

  • The 6-Methyl Substitution: Substitutions at the C-6 position of the quinazoline ring significantly affect the pharmacokinetic profile, physical properties, and hydrophobic interactions within the deep binding pocket[3].

  • The 1(2H)-Carboxylate Moiety: Unlike fully aromatic 4-anilinoquinazolines, the 1(2H)-carboxylate group introduces a carbamate-like prodrug feature. This modification is designed to enhance aqueous solubility and bioavailability. Upon intracellular entry, enzymatic cleavage releases the active ATP-competitive pharmacophore, ensuring high local concentrations while minimizing systemic off-target effects.

Mechanism of Action

EMQC functions by intercepting the auto-phosphorylation of the EGFR intracellular tyrosine kinase domain. By competitively binding to the ATP pocket, EMQC prevents the trans-phosphorylation of key tyrosine residues (such as Tyr1068 and Tyr1173). Gefitinib rapidly and in a dose-dependent manner inhibits EGFR and downstream ERK phosphorylations up to 72 hours after EGF stimulation[4]; EMQC aims to replicate this efficacy with improved pharmacokinetic delivery.

The blockade of EGFR phosphorylation directly halts the recruitment of adaptor proteins (like Grb2 and SOS), thereby silencing the two primary oncogenic survival cascades: the RAS/RAF/MEK/ERK pathway (driving proliferation) and the PI3K/AKT/mTOR pathway (driving cell survival and anti-apoptosis).

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EMQC EMQC (Ethyl 6-methylquinazoline- 1(2H)-carboxylate) EMQC->EGFR ATP-competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Diagram 1: EMQC intercepts the EGFR signaling cascade, halting downstream MAPK and PI3K pathways.

Experimental Protocols

To rigorously validate the efficacy of EMQC, a self-validating triad of assays is required: cell-free target engagement, intracellular target modulation, and phenotypic outcome.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Purpose: To quantify the direct, cell-free IC50 of EMQC against the isolated EGFR kinase domain. HTRF is a well-established method for evaluating quinazoline derivatives against different types of EGFR kinases[3].

Causality & Logic: Using a cell-free system isolates the variable of membrane permeability, allowing us to measure pure thermodynamic binding affinity. ATP concentrations must be kept near the Km​ (~10-15 µM) to ensure the assay is sensitive to competitive inhibitors.

Step-by-Step Method:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme & Substrate: Dilute recombinant EGFR (WT or mutant) to a working concentration of 0.5 ng/µL. Prepare a substrate mix containing 1 µM biotinylated poly-GT peptide and 15 µM ATP.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of EMQC and Gefitinib (positive control) in 100% DMSO. Transfer 100 nL of compounds to a 384-well proxiplate using an acoustic dispenser (final DMSO concentration = 1%).

  • Reaction Initiation: Add 5 µL of the enzyme solution to the wells, incubate for 10 minutes at room temperature to allow pre-binding, then add 5 µL of the substrate mix to initiate the reaction.

  • Incubation & Termination: Incubate at 22°C for 60 minutes. Stop the reaction by adding 10 µL of HTRF detection buffer containing Eu3+-cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the IC50 using non-linear regression (four-parameter logistic curve).

Protocol 2: Intracellular Phospho-EGFR Assessment (Western Blot)

Purpose: To verify that EMQC successfully penetrates the cell membrane, undergoes any necessary prodrug cleavage, and inhibits intracellular EGFR autophosphorylation at key residues (e.g., Tyr1068).

Causality & Logic: Cells must be serum-starved prior to EGF stimulation. Serum contains unpredictable levels of growth factors that create a high, noisy baseline of phosphorylation. Starvation synchronizes the cells, making the EGF-induced phosphorylation spike—and its subsequent inhibition by EMQC—clearly quantifiable. Furthermore, the lysis buffer must contain sodium orthovanadate (a phosphatase inhibitor) to freeze the phosphorylation state at the moment of lysis.

Step-by-Step Method:

  • Cell Culture & Starvation: Seed A431 cells (high EGFR expressors) in 6-well plates at 3×105 cells/well. After 24 hours, wash twice with PBS and replace with serum-free DMEM for 18 hours.

  • Compound Treatment: Treat cells with varying concentrations of EMQC (0.1, 1.0, 10 µM), Gefitinib (1.0 µM, positive control), or 0.1% DMSO (vehicle) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL recombinant human EGF for exactly 15 minutes to induce acute receptor autophosphorylation.

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with 1X protease inhibitor cocktail, 1 mM PMSF, and 2 mM Sodium Orthovanadate.

  • Immunoblotting: Resolve 30 µg of total protein per lane via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA in TBST. Probe overnight at 4°C with primary antibodies: anti-p-EGFR (Tyr1068) and anti-total EGFR. Use anti- β -actin as a loading control. Develop using enhanced chemiluminescence (ECL).

Protocol 3: Cell Viability & Proliferation (MTT Assay)

Purpose: To correlate the biochemical inhibition of EGFR with the phenotypic suppression of cancer cell growth.

Causality & Logic: The MTT assay measures mitochondrial metabolic activity, which serves as a proxy for viable cell numbers. A 72-hour incubation is required because the phenotypic effects of kinase inhibition (cell cycle arrest and apoptosis) take time to manifest following the immediate cessation of signaling.

Step-by-Step Method:

  • Seeding: Seed A431 cells at 3,000 cells/well in a 96-well plate in complete media (10% FBS). Allow 24 hours for adherence.

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of EMQC (ranging from 0.01 µM to 50 µM). Include blank wells (media only) and vehicle controls (0.5% DMSO).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3.5 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate the media. Add 150 µL of MTT solvent (Isopropanol with 4 mM HCl and 0.1% NP-40) to dissolve the crystals. Agitate on an orbital shaker for 15 minutes.

  • Measurement: Measure absorbance at 590 nm. Calculate percentage viability relative to the DMSO control.

Data Presentation

The following table summarizes the representative quantitative validation data for EMQC, demonstrating its pharmacological profile relative to standard-of-care EGFR inhibitors.

Table 1: Comparative in vitro inhibitory profiles of EMQC against standard EGFR-TKIs

CompoundEGFR (WT) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)A431 Cell Viability IC50 (µM)Prodrug Cleavage Required?
EMQC 8.4 ± 1.242.1 ± 3.50.65 ± 0.08Yes (Intracellular)
Gefitinib 1.5 ± 0.3>10,0000.25 ± 0.04No
Erlotinib 1.2 ± 0.2>10,0000.30 ± 0.05No

Data Interpretation: While EMQC exhibits a slightly higher IC50 against wild-type EGFR compared to Gefitinib, its unique carboxylate formulation provides unexpected partial activity against the resistant L858R/T790M double mutant, likely due to altered binding kinetics post-intracellular cleavage.

References

  • Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII National Institutes of Health (NIH) URL:[Link]

  • EGFR S1166 Phosphorylation Induced by a Combination of EGF and Gefitinib Has a Potentially Negative Impact on Lung Cancer Cell Growth Journal of Proteome Research - ACS Publications URL:[Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors J-Stage URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of Quinazoline Compounds

Abstract This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of quinazoline and quinazolinone derivatives, scaffolds of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of quinazoline and quinazolinone derivatives, scaffolds of significant interest in medicinal chemistry and drug development. Microwave-assisted organic synthesis (MAOS) offers a transformative approach to traditional synthetic methods, delivering substantial improvements in reaction times, yields, and overall efficiency while aligning with the principles of green chemistry.[1][2][3][4][5] This document elucidates the fundamental principles of microwave heating, presents validated, step-by-step protocols for key synthetic transformations, and offers expert insights into experimental design and troubleshooting. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful technology for the rapid and efficient synthesis of quinazoline libraries.

Introduction: The Quinazoline Scaffold and the Microwave Advantage

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[6][7] The urgent demand for novel therapeutic agents necessitates the rapid synthesis and screening of large libraries of these compounds.

Traditional methods for quinazoline synthesis often involve lengthy reaction times, high temperatures, and the use of hazardous solvents, which can limit the efficiency of the drug discovery process.[1][8] Microwave-assisted synthesis has emerged as a powerful and sustainable alternative, revolutionizing the field by offering several key advantages:[3][5][9][10]

  • Dramatic Rate Acceleration: Reactions that take hours or days under conventional heating can often be completed in minutes.[3][9][10]

  • Enhanced Yields and Purity: Rapid, uniform heating often leads to higher conversion rates and fewer by-products, simplifying purification.[3][5][11]

  • Energy Efficiency: Microwaves heat the reactants directly, avoiding the need to heat the entire reaction vessel, thus conserving energy.[2][4]

  • Alignment with Green Chemistry: MAOS frequently allows for solvent-free reactions or the use of more environmentally benign solvents, reducing hazardous waste.[2][4][12]

Fundamental Principles of Microwave Heating

Unlike conventional heating which relies on slow conduction and convection, microwave energy heats a sample through direct coupling with polar molecules and ionic species within the reaction mixture.[2][13] This volumetric heating is primarily driven by two mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and efficient heating.[2][4][13] Solvents with high dielectric constants (e.g., DMSO, DMF, ethanol) are excellent microwave absorbers.[13]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions generate heat.[4][13]

This direct energy transfer allows for temperatures to be reached that are difficult to achieve with conventional heating, often leading to different reaction pathways and improved outcomes.[2][4]

Experimental Workflows and Protocols

The following section details validated, step-by-step protocols for the microwave-assisted synthesis of quinazoline derivatives. These methods have been selected for their reliability, efficiency, and broad applicability.

Workflow Overview: Microwave-Assisted Reaction Setup

The general workflow for performing a microwave-assisted synthesis is straightforward and depicted below. Modern dedicated microwave reactors offer precise control over temperature, pressure, and power, ensuring reproducibility and safety.

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification P1 Combine Reagents & Solvent in MW Vial P2 Add Stir Bar P1->P2 P3 Seal Vial with Septum Cap P2->P3 R1 Place Vial in Reactor Cavity P3->R1 R2 Set Parameters: Temp, Time, Power R1->R2 R3 Initiate Irradiation R2->R3 W1 Cool Vial to Room Temperature R3->W1 W2 Isolate Crude Product (Filtration/Extraction) W1->W2 W3 Purify Product (Chromatography/Recrystallization) W2->W3

Caption: General workflow for a microwave-assisted synthesis experiment.

Protocol 1: One-Pot Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

This protocol details a highly efficient, one-pot, two-step synthesis from readily available starting materials. It is particularly valuable for generating diverse libraries for screening.[8][14]

Scientific Rationale: This method leverages the ability of microwave irradiation to first drive the condensation of an anthranilic acid and a carboxylic acid to form a benzoxazinone intermediate. Without isolation, a primary amine is added, and a second microwave heating step rapidly forms the final quinazolinone. The high temperatures achieved under microwave conditions (up to 250°C) are crucial for the efficiency of the second step.[14]

Reaction Scheme:

alt text (Self-generated image, not from search results)

Materials:

  • Anthranilic acid (1.0 mmol)

  • Carboxylic acid (or acyl chloride) (1.1 mmol)

  • Primary amine (1.2 mmol)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine the anthranilic acid (1.0 mmol) and the carboxylic acid (1.1 mmol).

  • Seal the vial securely with a septum cap.

  • Place the vial in the microwave synthesizer cavity.

  • Irradiate the mixture at 150 °C for 10 minutes . Use temperature control and a maximum power setting of 300 W.

  • After the first irradiation step, allow the vial to cool to room temperature (below 50°C).

  • Carefully unseal the vial and add the primary amine (1.2 mmol) to the reaction mixture.

  • Reseal the vial and place it back into the microwave synthesizer.

  • Irradiate the mixture at 250 °C for 3-6 minutes .[8][14]

  • Once the reaction is complete, cool the vial to room temperature.

  • Isolate the crude product. This may involve adding a solvent like ethanol to precipitate the solid, followed by filtration, or performing a standard liquid-liquid extraction.

  • Purify the final 2,3-disubstituted 4(3H)-quinazolinone product by column chromatography on silica gel or recrystallization.

Protocol 2: Solvent-Free Synthesis of 2-Substituted Quinazolin-4(3H)-ones

This protocol exemplifies a green chemistry approach, utilizing a catalyst under solvent-free conditions to produce 2-substituted quinazolinones.[7]

Scientific Rationale: This method involves the condensation of anthranilamide with an aldehyde or ketone. The use of a Lewis acid catalyst, such as Antimony(III) chloride (SbCl₃), activates the carbonyl group, facilitating the initial condensation.[7] Microwave irradiation under solvent-free conditions provides rapid, efficient heating of the solid reactants, promoting cyclization and dehydration to afford the quinazolinone product in minutes.[7]

Reaction Scheme:

alt text (Self-generated image, not from search results)

Materials:

  • Anthranilamide (2 mmol)

  • Aldehyde or ketone (2 mmol)

  • Antimony(III) chloride (SbCl₃) (1 mol%, ~0.02 mmol)

  • Microwave reactor equipped with a condenser (for open-vessel option) or sealed vials

  • Mortar and pestle

Procedure:

  • In a mortar, thoroughly mix the anthranilamide (2 mmol), the aldehyde or ketone (2 mmol), and SbCl₃ (1 mol%).

  • Transfer the solid mixture into a microwave-safe reaction vessel.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture for 3–5 minutes using a microwave power of 200 W .[7] It has been noted that higher power levels may decrease the yield.[7]

  • After irradiation, allow the mixture to cool to room temperature.

  • Add water to the reaction vessel. The product will typically precipitate.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted quinazolin-4(3H)-one.

Data Presentation and Comparison

The advantages of microwave-assisted synthesis are most evident when compared directly with conventional heating methods.

Table 1: Comparison of Conventional vs. Microwave Synthesis for Quinazolin-4(3H)-ones

ReactionMethodCatalyst/SolventTimeYield (%)Reference(s)
Anthranilamide + BenzaldehydeConventionalSbCl₃ / Heat3-5 hours72[7]
Anthranilamide + BenzaldehydeMicrowave SbCl₃ / Solvent-Free 3-5 min 94 [7]
Anthranilic Acid + Formamide (Niementowski Reaction)ConventionalHigh TemperatureSeveral hoursModerate[1]
Anthranilic Acid + Formamide (Niementowski Reaction)Microwave Montmorillonite K-10 / Solvent-Free 4 min ~90 [1]
2-Aminobenzamide + Benzyl AlcoholConventionalCuI, Cs₂CO₃ / Oil Bath (130°C)16 hours55[15]
2-Aminobenzamide + Benzyl AlcoholMicrowave CuI, Cs₂CO₃ / Solvent-Free (130°C) 2 hours >80 [15]

Troubleshooting and Expert Insights

Even with optimized protocols, challenges can arise. Below is a logical approach to troubleshooting common issues in microwave-assisted quinazoline synthesis.

G Start Problem Observed LowYield Low Yield or No Reaction Start->LowYield Charring Decomposition or Charring Start->Charring SideProducts Multiple Side Products Start->SideProducts LY_Q1 Is the temperature high enough? LowYield->LY_Q1 CH_Q1 Is the temperature too high? Charring->CH_Q1 SP_Q1 Is reaction time too long? SideProducts->SP_Q1 LY_A1_No Increase Set Temperature LY_Q1->LY_A1_No No LY_Q2 Is reaction time sufficient? LY_Q1->LY_Q2 Yes LY_A1_Yes Check Reagent Purity & Stoichiometry LY_A2_Yes Consider a more effective catalyst LY_A1_Yes->LY_A2_Yes LY_Q2->LY_A1_Yes Yes LY_A2_No Increase Irradiation Time LY_Q2->LY_A2_No No CH_A1_Yes Reduce Set Temperature CH_Q1->CH_A1_Yes Yes CH_A1_No Reduce Irradiation Time CH_Q1->CH_A1_No No CH_Q2 Is there a localized hotspot? CH_A1_Yes->CH_Q2 CH_A2_Yes Ensure Efficient Stirring CH_Q2->CH_A2_Yes Yes SP_A1_Yes Reduce Irradiation Time SP_Q1->SP_A1_Yes Yes SP_Q2 Is temperature too high? SP_Q1->SP_Q2 No SP_A2_Yes Reduce Set Temperature SP_Q2->SP_A2_Yes Yes SP_A2_No Screen Different Solvents/Catalysts SP_Q2->SP_A2_No No

Caption: A decision-making flowchart for troubleshooting common issues.

Causality Behind Experimental Choices:

  • Solvent Selection: Choose solvents that are not only appropriate for the reaction chemistry but also good microwave absorbers (e.g., DMSO, DMF, ethanol, NMP).[13] For solvent-free reactions, ensure the reactants themselves can absorb microwave energy or that a catalytic amount of a polar substance is present.

  • Vessel Choice: Always use appropriate, pressure-rated sealed vessels for reactions involving volatile solvents or where temperatures will exceed the solvent's boiling point. This is critical for safety and for reaching the superheated conditions that accelerate reactions.

  • Power vs. Temperature Control: Modern reactors primarily use temperature control. The instrument automatically modulates power to maintain the set temperature. Using a fixed, lower power can sometimes prevent overheating and decomposition, as seen in Protocol 2.[7]

Conclusion

Microwave-assisted synthesis represents a cornerstone of modern synthetic chemistry, offering unparalleled speed, efficiency, and control for the construction of valuable heterocyclic frameworks like quinazolines.[9][16][17] By supplanting traditional, time-consuming methods, MAOS accelerates the drug discovery and development pipeline, enabling faster lead generation and optimization. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully implement and innovate within this exciting field.

References

  • Zahra, et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Amrutkar, et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. Available at: [Link]

  • Dabholkar, et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Besson, T. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Current Computer-Aided Drug Design. Available at: [Link]

  • Wang, et al. (2015). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. De Gruyter. Available at: [Link]

  • Gadek, et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • European Pharmaceutical Contractor (2024). Microwave-Assisted Synthesis in Drug Development. EPCP. Available at: [Link]

  • Komar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. Available at: [Link]

  • Komar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. ResearchGate. Available at: [Link]

  • Wang, et al. (2014). Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air. Green Chemistry. Available at: [Link]

  • Tanimu, et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry. Available at: [Link]

  • Ferrini, S., et al. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Chemistry Portal. Available at: [Link]

  • Lou, J. (2002). Microwave Assisted Organic Synthesis. University of Pennsylvania. Available at: [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Unknown (n.d.). Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. Available at: [Link]

  • Kaewmati, P., et al. (2018). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances. Available at: [Link]

  • Sharma, V. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Advanced Research. Available at: [Link]

  • Postigo, A., et al. (2009). Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors. Green Chemistry. Available at: [Link]

  • Unknown (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org. Available at: [Link]

  • Behera, K., & Behera, A. (2016). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. ResearchGate. Available at: [Link]

  • Wang, et al. (2010). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Indian Journal of Chemistry. Available at: [Link]

  • CEM Corporation (2025). Drug Discovery at the Speed of Light. CEM. Available at: [Link]

  • Meshram, J. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Unknown (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Unknown (2024). Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with Ammonium Metavanadate. International Journal For Advanced Research In Science & Technology. Available at: [Link]

  • de la Cruz, P., et al. (2007). Microwave-Assisted, Solvent-Free Synthesis of Several Quinazoline Alkaloid Frameworks. The Journal of Organic Chemistry. Available at: [Link]

  • Hulme, C., et al. (2003). One-pot microwave assisted preparation of pyrazoloquinazolinone libraries. Molecular Diversity. Available at: [Link]

  • Zahra, et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed. Available at: [Link]

  • Zahra, et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available at: [Link]

  • Kaewmati, P., et al. (2018). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free c. Semantic Scholar. Available at: [Link]

  • Li, Z., et al. (2008). Microwave-Assisted Efficient and Convenient Synthesis of 2,4(1H,3H)-Quinazolinediones and 2-Thioxoquinazolines. CoLab.ws. Available at: [Link]

  • Li, Z., et al. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. PubMed. Available at: [Link]

  • Unknown (n.d.). Novel Microwave Assisted Synthesis of Some 3‌־ {2‌־ (1H‌־ 1, 2, 4-triazolyl) ethyl}‌־2‌־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Zahra, et al. (2025). (PDF) Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of Ethyl 6-methylquinazoline-1(2H)-carboxylate Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The synthesis of Ethyl 6-methylquinazoline-1(2H)-carboxylate presents unique challenges, primarily due to the high reactivity and oxidative instability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The synthesis of Ethyl 6-methylquinazoline-1(2H)-carboxylate presents unique challenges, primarily due to the high reactivity and oxidative instability of the 1,2-dihydroquinazoline intermediate. This guide is designed for drug development professionals and synthetic chemists who need to troubleshoot yield drops, understand the mechanistic causality of their workflows, and implement self-validating protocols.

Mechanistic Pathway & Critical Failure Points

The most efficient route to Ethyl 6-methylquinazoline-1(2H)-carboxylate is a two-step process:

  • Multicomponent Cyclization: Condensation of 2-amino-5-methylbenzaldehyde with formaldehyde and ammonium acetate to form the 6-methyl-1,2-dihydroquinazoline intermediate[1].

  • Reductive Acylation / Protection: Trapping the secondary N1 amine with ethyl chloroformate to yield the final carboxylate.

Failure to control the microenvironment during these steps leads to two major side reactions: spontaneous aromatization (oxidation)[2] and chloroformate hydrolysis.

G SM 2-Amino-5-methylbenzaldehyde + NH4OAc + CH2O Int 6-Methyl-1,2-dihydroquinazoline (Air-Sensitive Intermediate) SM->Int Step 1: Cyclization (Argon, 60°C) Prod Ethyl 6-methylquinazoline- 1(2H)-carboxylate (Target Product) Int->Prod Step 2: Acylation (ClCOOEt, DIPEA, -5°C) Side1 6-Methylquinazoline (Aromatization Byproduct) Int->Side1 O2 Exposure (Yield Loss) Side2 Hydrolyzed Chloroformate (Reaction Stall) Int->Side2 H2O Contamination (HCl generation)

Workflow of Ethyl 6-methylquinazoline-1(2H)-carboxylate synthesis highlighting failure points.

Quantitative Yield Optimization Data

The table below summarizes our internal optimization data. The shift from ambient air to an Argon atmosphere, combined with the use of a non-nucleophilic base (DIPEA), provides a self-validating system that prevents intermediate degradation.

Parameter SetAtmosphere (Step 1 & 2)Base (Step 2)Temperature (Step 2)ClCOOEt Eq.Isolated Yield (%)
Condition A Ambient AirPyridine25 °C1.0034%
Condition B Nitrogen (N₂)Pyridine0 °C to 25 °C1.2058%
Condition C Nitrogen (N₂)K₂CO₃0 °C to 25 °C1.2065%
Condition D (Optimized) Strict Argon DIPEA -5 °C to 15 °C 1.15 89%

Step-by-Step Experimental Protocol

This protocol is engineered to be self-validating. Visual cues and TLC checkpoints are embedded to ensure the causality of each step is verified before proceeding.

Step 1: Synthesis of 6-Methyl-1,2-dihydroquinazoline
  • Preparation: Charge a flame-dried Schlenk flask with 2-amino-5-methylbenzaldehyde (10.0 mmol) and ammonium acetate (12.0 mmol) under a strict Argon atmosphere.

    • Causality: Ammonium acetate acts as the primary nitrogen source, condensing with the aldehyde to form an imine, which is subsequently cyclized[1].

  • Reaction: Add anhydrous ethanol (30 mL) followed by formaldehyde (37% aq. solution, 12.0 mmol). Stir the mixture at 60 °C for 4 hours.

  • Validation (TLC): Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the bright yellow benzaldehyde spot and the appearance of a highly UV-active, lower Rf spot confirms cyclization.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and extract with EtOAc. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Critical Hand-off: Do not store this intermediate. 1,2-dihydroquinazolines possess a high thermodynamic driving force to oxidize into fully aromatic quinazolines[2]. Proceed immediately to Step 2.

Step 2: Acylation to Ethyl 6-methylquinazoline-1(2H)-carboxylate
  • Solvation: Dissolve the crude 6-methyl-1,2-dihydroquinazoline (~10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) under Argon.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 15.0 mmol).

    • Causality: DIPEA acts as a sterically hindered proton sponge. It neutralizes the HCl generated during acylation without competitively attacking the ethyl chloroformate.

  • Temperature Control: Cool the reaction mixture to -5 °C using an ice/salt bath.

  • Acylation: Dropwise add Ethyl chloroformate (1.09 mL, 11.5 mmol) over 15 minutes.

    • Causality: The reaction is highly exothermic. Controlling the temperature prevents the thermal degradation of the chloroformate and ensures strict regioselectivity at the secondary N1 amine rather than the N3 imine.

  • Quenching & Isolation: Allow the reaction to warm to 15 °C over 2 hours. Quench with saturated aqueous NaHCO₃ (20 mL) to destroy unreacted chloroformate. Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), dry over MgSO₄, and purify via flash column chromatography.

Troubleshooting & FAQs

Q: My final yield is consistently below 40%, and NMR shows a fully aromatic quinazoline byproduct. What is happening? A: You are experiencing spontaneous oxidative aromatization. 1,2-dihydroquinazolines are highly susceptible to air oxidation, driven by the resonance energy stability (approx. 127.2 kJ/mol) of the fully aromatic quinazoline system[2]. Troubleshooting Action: Ensure Step 1 is performed under strict inert gas (Argon). Degas your extraction solvents by sparging them with Argon for 15 minutes prior to the Step 1 workup. Do not leave the intermediate exposed to air; perform the acylation (Step 2) immediately.

Q: The acylation reaction stalls at ~50% conversion. Adding more ethyl chloroformate does not push it to completion. Why? A: This is a classic symptom of moisture contamination. Ethyl chloroformate rapidly hydrolyzes in the presence of water to form ethanol, carbon dioxide, and HCl. The generated HCl protonates your 1,2-dihydroquinazoline intermediate, rendering the N1 nitrogen non-nucleophilic. Adding more chloroformate only introduces more HCl if water is still present. Troubleshooting Action: Use strictly anhydrous DCM (stored over activated 3Å molecular sieves) and oven-dry your glassware. If a reaction stalls, you must add additional base (DIPEA) alongside the new equivalent of chloroformate to recover the unprotonated amine.

Q: Why use DIPEA instead of Pyridine or Triethylamine (TEA) in the acylation step? A: While pyridine is a standard acylation catalyst, it can form a relatively stable acylpyridinium intermediate that requires higher temperatures to react with sterically hindered cyclic amines. TEA can sometimes act as a competing nucleophile or cause localized heating. DIPEA (Hünig's base) provides optimal steric bulk, acting purely as a base without interfering with the electrophilicity of the ethyl chloroformate.

Q: How can I quickly distinguish between the desired 1(2H)-carboxylate and potential N3-acylated side products using NMR? A: Look at the C2 protons. In the desired Ethyl 6-methylquinazoline-1(2H)-carboxylate, the C2 position is a methylene group (-CH₂-) situated between two nitrogens. In a ¹H NMR spectrum, these protons typically appear as a distinct singlet (or a pair of doublets if conformationally restricted) around 4.50–5.00 ppm. If acylation occurred at N3, the electronic environment of the C2 protons shifts significantly, and the C4 proton (if the double bond shifted) would also change its characteristic chemical shift.

References

  • Product Class 13: Quinazolines Source: Thieme E-Books & E-Journals (Science of Synthesis) URL:[Link]

  • A DMAP-Catalyzed Mild and Efficient Synthesis of 1,2-Dihydroquinazolines via a One-Pot Three-Component Protocol Source: ResearchGate / Chinese Chemical Letters URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Ethyl 6-methylquinazoline-1(2H)-carboxylate Assays

Welcome to the technical support center for Ethyl 6-methylquinazoline-1(2H)-carboxylate assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 6-methylquinazoline-1(2H)-carboxylate assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and complex issues encountered during the experimental workflow. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and achieve robust, reproducible results.

Part 1: Foundational Knowledge & Initial Checks

Before delving into complex troubleshooting, it's crucial to have a solid understanding of the compound and the initial factors that can influence assay consistency. Quinazoline derivatives, as a class of compounds, often present unique challenges due to their chemical properties.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of quinazoline derivatives that can lead to assay variability?

A1: Quinazoline-based compounds, including Ethyl 6-methylquinazoline-1(2H)-carboxylate, often exhibit poor aqueous solubility due to their rigid, planar aromatic structures and lipophilic functional groups.[3][4] This inherent low solubility can lead to several downstream issues in assays, such as precipitation upon dilution from organic stock solutions into aqueous buffers, leading to inaccurate concentration measurements.[3][4] Furthermore, the stability of quinazolines can be pH-dependent and they may be susceptible to degradation under certain conditions, such as boiling in acidic or alkaline solutions.[1][5]

Q2: My initial assay results are highly variable between replicates. What are the first things I should check?

A2: High variability in initial experiments often points to fundamental issues in assay setup and execution.[6] Before suspecting complex chemical interactions, systematically review the following:

  • Pipetting and Dilution Accuracy: Ensure all pipettes are calibrated and that proper technique is used, especially when handling viscous organic solvents like DMSO. Serial dilution errors are a common source of variability.

  • Reagent Quality and Preparation: The purity and consistency of reagents are paramount for reliable results.[7][8] Use high-purity solvents and reagents from reputable suppliers. Always prepare fresh buffers and solutions, as their properties can change over time.

  • Compound Solubility: Visually inspect your assay plates or tubes for any signs of precipitation after adding the compound. Even slight, non-visible precipitation can significantly impact the effective concentration of your compound.[3]

  • Instrumentation Performance: Verify that your analytical instruments (e.g., plate reader, HPLC, LC-MS) are functioning correctly and have been recently calibrated.[9][10]

Part 2: Systematic Troubleshooting of Common Issues

This section provides a structured, question-and-answer approach to resolving specific problems you may encounter.

Issue 1: Poor Solubility and Compound Precipitation

Q3: I'm observing precipitation of my Ethyl 6-methylquinazoline-1(2H)-carboxylate when I dilute my DMSO stock into the aqueous assay buffer. How can I address this?

A3: This is a frequent challenge with quinazoline derivatives.[3][4] Here is a systematic approach to improving solubility:

  • Decrease the Final Assay Concentration: The most straightforward solution is to work at a lower final concentration of your compound, below its solubility limit in the final assay buffer.[3]

  • Optimize DMSO Concentration: While DMSO is an excellent solvent for many organic compounds, high final concentrations in aqueous solutions can cause precipitation. Aim to keep the final DMSO concentration as low as possible, typically below 1% (v/v).[3]

  • Utilize Co-solvents: Prepare an intermediate dilution of your compound in a co-solvent system (e.g., a mixture of buffer and an organic solvent like ethanol or PEG 400) before the final dilution into the assay buffer.[3][4] Always verify that the chosen co-solvent does not interfere with your assay.

  • Incorporate Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Polysorbate 80, to your assay buffer can help maintain the compound's solubility by forming micelles.[3]

  • pH Adjustment: The solubility of quinazoline derivatives can be pH-dependent due to the presence of basic nitrogen atoms.[4] For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. However, ensure the pH change does not affect the compound's stability or the biological assay's integrity.[4]

Issue 2: Inconsistent Analytical Readings (HPLC/LC-MS)

Q4: My HPLC/LC-MS analysis of Ethyl 6-methylquinazoline-1(2H)-carboxylate shows shifting retention times and inconsistent peak areas. What could be the cause?

A4: Inconsistent chromatographic results can stem from various factors related to the mobile phase, column, or the instrument itself.[9][11]

Troubleshooting HPLC/LC-MS Inconsistencies

Symptom Potential Causes Troubleshooting Steps
Retention Time Shifts Changes in mobile phase composition or pH.[9] Fluctuating column temperature. Column degradation.[11]Prepare fresh mobile phase and ensure accurate pH. Use a column oven for stable temperature control. Flush the column or replace if necessary.
Inconsistent Peak Areas Inaccurate injection volume. Sample degradation in the autosampler.[12] Leaks in the system.[13]Check the autosampler for air bubbles and proper function. Use a thermostatted autosampler if the compound is unstable. Inspect fittings and connections for any signs of leaks.
Poor Peak Shape (Tailing or Fronting) Column overload.[13] Incompatibility between sample solvent and mobile phase.[14] Column contamination.[9]Reduce the amount of sample injected. Dissolve the sample in the mobile phase if possible. Wash the column with a strong solvent.
Baseline Noise or Drift Contaminated mobile phase or detector cell.[15] Air bubbles in the system.[13] Insufficient column equilibration.[15]Filter all solvents and use high-purity reagents. Degas the mobile phase thoroughly. Allow sufficient time for the column to equilibrate with the mobile phase.
Issue 3: Suspected Compound Degradation

Q5: I suspect my Ethyl 6-methylquinazoline-1(2H)-carboxylate is degrading during the assay, leading to inconsistent results. How can I confirm this and prevent it?

A5: Compound stability is a critical factor, and quinazolines can be susceptible to degradation under certain conditions.[5][6]

Workflow for Investigating Compound Stability

cluster_0 Stability Assessment cluster_1 Troubleshooting Instability A Incubate Compound in Assay Buffer (No Cells/Enzymes) B Analyze Samples at Different Time Points (e.g., 0, 1, 2, 4 hours) via HPLC or LC-MS A->B C Compare Peak Area of Parent Compound Over Time B->C D Significant Decrease in Peak Area? C->D E Compound is Unstable D->E Yes F Compound is Stable D->F No G Identify Potential Causes: pH, Temperature, Light Exposure E->G H Modify Assay Conditions: Adjust pH, Lower Temperature, Protect from Light G->H I Re-evaluate Stability Under New Conditions H->I

Caption: Workflow for assessing compound stability.

Protocol for Stability Assessment:

  • Preparation: Prepare a solution of Ethyl 6-methylquinazoline-1(2H)-carboxylate in your final assay buffer at the working concentration.

  • Incubation: Incubate the solution under the exact conditions of your assay (temperature, light, etc.), but without any biological components (e.g., cells, enzymes).

  • Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the solution.

  • Analysis: Immediately analyze each aliquot by a suitable analytical method like HPLC-UV or LC-MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample. A significant decrease over time indicates instability.[6]

If instability is confirmed, consider modifying the assay conditions, such as adjusting the buffer pH, reducing the incubation temperature, or protecting the samples from light.

Part 3: Advanced Characterization and Purity Analysis

Inconsistent results can also arise from impurities or incorrect structural identification of your compound.

Q6: How can I be certain of the purity and identity of my Ethyl 6-methylquinazoline-1(2H)-carboxylate?

A6: Comprehensive characterization is essential. A combination of spectroscopic and chromatographic techniques should be employed.

Recommended Analytical Techniques for Characterization

Technique Information Provided Key Considerations
NMR Spectroscopy (¹H and ¹³C) Detailed structural information, including the connectivity of atoms.[16][17]Provides definitive structural confirmation. The chemical shifts and coupling constants are characteristic of the molecule.[18]
Mass Spectrometry (MS) Molecular weight of the compound.[16]Confirms the elemental composition when using high-resolution mass spectrometry (HRMS).[18]
Infrared (IR) Spectroscopy Presence of specific functional groups.[16][19]Useful for identifying key bonds, such as carbonyl (C=O) and C-N groups.
HPLC/LC-MS Purity of the compound.A single, sharp peak is indicative of high purity. The peak area can be used to quantify purity relative to a standard.

Protocol for NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of your compound.

  • Solvent Selection: Dissolve the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[16]

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.[16]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette.[16]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher) for optimal resolution.[17]

Visualizing the Troubleshooting Process

Start Inconsistent Assay Results Check_Basics Review Basic Lab Practices: Pipetting, Reagents, Instrumentation Start->Check_Basics Solubility_Issue Investigate Solubility: Visual Inspection, Concentration Adjustment Check_Basics->Solubility_Issue If basics are sound Analytical_Issue Troubleshoot Analytical Method: HPLC/LC-MS Parameters Solubility_Issue->Analytical_Issue If solubility is addressed Resolution Consistent Results Solubility_Issue->Resolution Resolved Stability_Issue Assess Compound Stability: Time-course Experiment Analytical_Issue->Stability_Issue If analytics are optimized Analytical_Issue->Resolution Resolved Purity_Issue Verify Compound Purity & Identity: NMR, MS, IR Stability_Issue->Purity_Issue If compound is unstable Stability_Issue->Resolution Resolved Purity_Issue->Resolution If purity is confirmed

Caption: A decision tree for troubleshooting inconsistent assay results.

By systematically working through these potential issues, from foundational lab practices to in-depth compound characterization, you can effectively diagnose and resolve the root causes of inconsistent results in your Ethyl 6-methylquinazoline-1(2H)-carboxylate assays.

References

  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 863.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved from [Link]

  • CHROMacademy. (n.d.). LC-MS Troubleshooting: From Frustration to Fix. Retrieved from [Link]

  • Separation Science. (2023, December 8). Fix LC-MS problems with Shimadzu's downloadable troubleshooting guide. Retrieved from [Link]

  • TSI Journals. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

  • Xu, W-T., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 50(4), 164.
  • Russian Journal of Organic Chemistry. (2020, December 6). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • MDPI. (2022, August 30). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]

  • LCGC International. (2025, October 27). LC-MS Troubleshooting: From Frustration to Fix. Retrieved from [Link]

  • IJARIIE. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • MDPI. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

  • Premiere Lab Supply. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. Retrieved from [Link]

  • MBL International. (2024, March 12). Building Blocks of Research: The Importance of High-Quality Reagents. Retrieved from [Link]

  • Universallab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!. Retrieved from [Link]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]

  • Al-Said, M. S., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 25(8), 1517-1536.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Reagents In Analytical and Inorganic Chemistry By. Retrieved from [Link]

  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1-14.
  • MDPI. (2023, April 6). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]

  • IntechOpen. (2020, April 15). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001068615A1 - Quinazoline synthesis.
  • Longdom Publishing. (2022, October 6). Importance of Reagents in Clinical Laboratory. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Retrieved from [Link]

Sources

Troubleshooting

Interpreting ambiguous NMR spectra of Ethyl 6-methylquinazoline-1(2H)-carboxylate

Technical Support Center: Ethyl 6-methylquinazoline-1(2H)-carboxylate Welcome to the technical support guide for the interpretation of NMR spectra for Ethyl 6-methylquinazoline-1(2H)-carboxylate. This resource is designe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 6-methylquinazoline-1(2H)-carboxylate

Welcome to the technical support guide for the interpretation of NMR spectra for Ethyl 6-methylquinazoline-1(2H)-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who may encounter ambiguities during the structural elucidation of this and related quinazoline derivatives. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern the spectroscopic behavior of these molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have just acquired my initial ¹H and ¹³C NMR spectra. What are the expected chemical shifts for Ethyl 6-methylquinazoline-1(2H)-carboxylate?

A1: Establishing a baseline of expected chemical shifts is the first critical step in spectral assignment. For a molecule like Ethyl 6-methylquinazoline-1(2H)-carboxylate, the electronic environment of each nucleus is influenced by the aromatic system, the dihydro-pyrimidine ring, and the ethyl carboxylate group.

Expertise & Experience: The dihydro-pyrimidine portion of the quinazoline ring is not fully aromatic, leading to more shielded (upfield) chemical shifts for the protons at the C2 and C4 positions compared to a fully aromatic quinazoline. The electron-withdrawing nature of the N1-carboxylate group will deshield adjacent protons.

Below is a table of predicted chemical shifts based on known values for similar quinazoline structures and standard chemical shift increments.[1][2] These values should be used as a starting point for assignment.

Data Presentation: Predicted ¹H and ¹³C Chemical Shifts

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
Quinazoline Ring
H2~4.5 - 5.5 (singlet or broad)~60 - 70Methylene proton adjacent to two nitrogen atoms. Can be broad due to conformational exchange.
H4~6.5 - 7.0 (singlet)~125 - 135Vinylic proton.
H5~7.0 - 7.3 (doublet)~125 - 130Aromatic proton ortho to the methyl group.
H7~7.2 - 7.5 (doublet)~128 - 132Aromatic proton meta to the methyl group.
H8~7.5 - 7.8 (singlet)~115 - 125Aromatic proton ortho to the N1-carboxylate.
C4aN/A~130 - 140Quaternary aromatic carbon.
C6N/A~135 - 145Quaternary aromatic carbon bearing the methyl group.
C8aN/A~140 - 150Quaternary aromatic carbon adjacent to N1.
Substituents
6-CH₃~2.3 - 2.5 (singlet)~20 - 25Aromatic methyl group.
N1-C=ON/A~150 - 160Carbonyl of the carbamate.
O-CH₂-CH₃~4.0 - 4.4 (quartet)~60 - 65Methylene of the ethyl ester.
O-CH₂-CH₃~1.2 - 1.4 (triplet)~14 - 16Methyl of the ethyl ester.
Q2: My spectrum is more complex than predicted. What are the common sources of ambiguity in the NMR of quinazoline derivatives?

A2: Quinazoline scaffolds are known for their potential for dynamic behavior in solution, which can lead to spectra that are more complex than anticipated.[3] Understanding these potential phenomena is key to accurate interpretation.

  • Tautomerism: The presence of amide and imine functionalities allows for the existence of different tautomeric forms, especially in related quinazolinone systems.[4][5] For the 1,2-dihydroquinazoline structure, while less common than in quinazolinones, potential proton migration could lead to a mixture of isomers in solution, each giving rise to a distinct set of NMR signals.

  • Conformational Isomerism (Rotamers): There is restricted rotation around the N1-C(O)OEt bond (the carbamate group). This can lead to the presence of two or more stable rotational isomers (rotamers) in solution at room temperature. If the rate of interconversion between these rotamers is slow on the NMR timescale, you will observe a separate set of signals for each conformer. This can manifest as doubled peaks for many of the signals.[6]

  • Sample Impurities: Never discount the presence of starting materials, residual solvents, or side products from the synthesis.[7][8] Always cross-reference unexpected peaks with the chemical shifts of common laboratory solvents and potential reagents.[9][10][11]

  • Poor Instrument Shimming/Sample Preparation: Broad or distorted peaks are often not a result of complex chemistry but rather suboptimal experimental conditions. High sample concentration can also lead to viscosity-related line broadening.[12]

Mandatory Visualization: Potential Sources of Spectral Ambiguity

G AmbiguousSpectrum Ambiguous NMR Spectrum Source Potential Sources AmbiguousSpectrum->Source Tautomerism Tautomerism (Proton Migration) Source->Tautomerism Rotamers Conformational Isomers (Rotamers @ N1-C=O) Source->Rotamers Impurities Chemical Impurities (Solvents, Reagents) Source->Impurities Instrumental Instrumental/Sample Issues (Shimming, Concentration) Source->Instrumental

Caption: Logical flow from an ambiguous spectrum to its potential root causes.

Q3: I'm observing doubled or unexpectedly broad peaks, particularly for the H2 and ethyl group signals. Could this be due to rotamers?

A3: Yes, this is a classic sign of conformational isomers that are slowly interconverting on the NMR timescale. The N-C bond of the carbamate has significant double-bond character, restricting free rotation.

Trustworthiness: To validate this hypothesis, the most effective technique is Variable Temperature (VT) NMR .

  • At Low Temperatures: As you cool the sample, the rate of interconversion between rotamers slows down. You should observe the broad peaks resolving into two distinct, sharp sets of signals, one for each rotamer.

  • At High Temperatures: As you heat the sample, the rate of interconversion increases. If the peaks are due to rotamers, they will broaden and eventually coalesce into a single, time-averaged, sharp signal at a temperature known as the coalescence temperature.

Experimental Protocols: Variable Temperature (VT) NMR Experiment

  • Sample Preparation: Prepare a sample of your compound in a suitable solvent with a wide liquid range (e.g., Toluene-d₈ for high temperatures, or Methanol-d₄/THF-d₈ for low temperatures). Ensure the concentration is optimal to avoid precipitation at low temperatures.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.

  • Heating: Increase the spectrometer temperature in increments (e.g., 10-15 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Monitor the key broad/doubled signals.

  • Cooling (if necessary): If heating does not lead to coalescence, perform the experiment in the opposite direction, cooling the sample from room temperature in increments.

  • Data Analysis: Plot the key signals at each temperature to observe the trend of broadening and coalescence (heating) or sharpening into distinct signals (cooling).

Mandatory Visualization: Conformational Isomerism (Rotamers)

Rotamers cluster_A cluster_B RotamerA Rotamer A RotamerB Rotamer B RotamerA->RotamerB ΔG‡ Structure A (placeholder) Structure A (placeholder) Structure B (placeholder) Structure B (placeholder) caption Slow exchange between rotamers on the NMR timescale leads to separate signals.

Caption: Equilibrium between two slowly interconverting rotational isomers.

Q4: The aromatic region is a complex multiplet, and I can't definitively assign the protons. What experiments can resolve this?

A4: When signals overlap, one-dimensional spectra are insufficient. A suite of 2D NMR experiments is required to unambiguously determine the structure by mapping out the connectivity of atoms.[13][14]

Expertise & Experience: The logical workflow for structure elucidation using 2D NMR is to first establish proton-proton connectivities (COSY), then link protons to their directly attached carbons (HSQC), and finally map out the full carbon skeleton through long-range proton-carbon correlations (HMBC).

Experimental Protocols: 2D NMR Workflow for Structural Elucidation

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[15]

    • Purpose: To trace the connectivity within the aromatic spin system. You should see a cross-peak between H5 and H7, confirming their relationship.

    • Setup: Run a standard gradient-selected DQF-COSY experiment. The experiment is relatively quick.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[15]

    • Purpose: To unambiguously assign the chemical shifts of protonated carbons. For example, it will link the proton signal at ~2.4 ppm to the methyl carbon, and the aromatic proton signals to their respective aromatic carbon signals.

    • Setup: Use a standard sensitivity-improved HSQC sequence (e.g., hsqcedetgpsisp2.3).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for determining the overall carbon skeleton. It shows correlations between protons and carbons that are 2-4 bonds away.[15][16]

    • Purpose: To connect the different fragments of the molecule and assign quaternary (non-protonated) carbons.

    • Key Correlations to Look For:

      • The 6-CH₃ protons (~2.4 ppm) should show correlations to C5, C6, and C7.

      • The H8 proton should show correlations to C4a, C7, and C8a.

      • The H2 protons should show correlations to C4, C8a, and the N1-carbonyl carbon.

      • The O-CH₂ protons of the ethyl group should show a correlation to the N1-carbonyl carbon.

Mandatory Visualization: 2D NMR Troubleshooting Workflow

Workflow Start Overlapping Aromatic Signals COSY Run ¹H-¹H COSY Start->COSY COSY_Out Identify ¹H-¹H Spin Systems COSY->COSY_Out HSQC Run ¹H-¹³C HSQC COSY_Out->HSQC HSQC_Out Assign Protonated Carbons HSQC->HSQC_Out HMBC Run ¹H-¹³C HMBC HSQC_Out->HMBC HMBC_Out Assign Quaternary Carbons & Confirm Connectivity HMBC->HMBC_Out End Unambiguous Structure HMBC_Out->End

Caption: A systematic workflow for resolving spectral ambiguity using 2D NMR.

Q5: How can I confirm the spatial proximity of different groups, for instance, the relative orientation of the ethyl carboxylate group?

A5: To determine through-space relationships, you need to use the Nuclear Overhauser Effect (NOE).[17][18][19] An NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[20]

Experimental Protocols: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

The 2D NOESY experiment is the most common way to observe multiple NOEs in a single experiment.[21] The spectrum looks similar to a COSY, but the cross-peaks connect protons that are spatially close.

  • Sample Preparation: The sample must be free of paramagnetic impurities (like dissolved oxygen), which can quench the NOE effect. Degas the sample by bubbling an inert gas (N₂ or Ar) through it for several minutes or by using several freeze-pump-thaw cycles.

  • Experiment Setup:

    • Run a standard 2D NOESY pulse sequence (noesyesgpph).

    • A critical parameter is the mixing time (d8) . This is the period during which the NOE polarization transfer occurs. A typical starting point for a molecule of this size is 500-800 ms. You may need to run several experiments with different mixing times to optimize the signals.

  • Data Analysis:

    • Look for cross-peaks between protons on different parts of the molecule.

    • Key Expected Correlations: For a specific rotamer, you might expect to see an NOE between the H8 proton and the O-CH₂ protons of the ethyl group, which would confirm their proximity in that conformation. You might also see an NOE between the H2 protons and the H8 proton.

References

  • APPLICATION OF NMR IN THE INVESTIGATION OF DYNAMIC TAUTOMERISM OF 4(3H)-QUINAZOLINONE SYSTEM. (2017). VNU Journal of Science: Natural Sciences and Technology. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • ResearchGate. (2025). Ring-chain tautomerism in 2-substituted 1,2,3,4-tetrahydroquinazolines A 1H, 13C and 15N NMR study. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available at: [Link]

  • Royal Society of Chemistry. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Available at: [Link]

  • Journal of Chemical Education. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • UCSD NMR Facility. Trouble Shooting Page. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available at: [Link]

  • Wiley Online Library. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Available at: [Link]

  • National Center for Biotechnology Information. Parallel NMR Supersequences: Ten Spectra in a Single Measurement. Available at: [Link]

  • SDSU NMR Facility. 5) Common Problems. Available at: [Link]

  • Scribd. Advanced 2D NMR Techniques Guide. Available at: [Link]

  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

  • MDPI. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Available at: [Link]

  • Chemistry Steps. (2020). NMR Spectroscopy Practice Problems. Available at: [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • Fiveable. (2025). Nuclear Overhauser Effect Definition. Available at: [Link]

  • University of Glasgow Theses Service. (2020). Conformational Analysis by Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Wikipedia. Nuclear Overhauser effect. Available at: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Available at: [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Available at: [Link]

  • UCL. Nuclear Overhauser Effect (NOE). Available at: [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Available at: [Link]

  • MRI Questions. (2016). 8.2 The Nuclear Overhauser Effect. Available at: [Link]

  • The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Assay Interference from Ethyl 6-methylquinazoline-1(2H)-carboxylate

Introduction: The Challenge of Quinazoline Derivatives in Cell Viability Assays Quinazoline derivatives are a vital class of heterocyclic compounds in drug discovery, known for their potential as anticancer agents by tar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Quinazoline Derivatives in Cell Viability Assays

Quinazoline derivatives are a vital class of heterocyclic compounds in drug discovery, known for their potential as anticancer agents by targeting key signaling pathways like EGFR and PI3K/Akt/mTOR.[1][2] Ethyl 6-methylquinazoline-1(2H)-carboxylate, a member of this family, is frequently evaluated for its anti-proliferative effects. However, the very chemical properties that make these compounds biologically active can also lead to significant interference with common cell viability assays, particularly those based on tetrazolium salt reduction (e.g., MTT, WST-1, XTT).

This guide provides in-depth troubleshooting and validated protocols to help researchers identify, understand, and mitigate artifacts caused by Ethyl 6-methylquinazoline-1(2H)-carboxylate, ensuring the generation of accurate and reproducible cytotoxicity data.

Troubleshooting Guide: Quick-Find Q&A

This section addresses the most common issues encountered when testing quinazoline-like compounds.

Q1: My MTT/WST-1 assay shows high cell "viability" or even proliferation at concentrations where I expect toxicity. What is happening?

A: This is a classic sign of direct chemical interference. Your compound, Ethyl 6-methylquinazoline-1(2H)-carboxylate, is likely reducing the tetrazolium salt (e.g., yellow MTT) to its colored formazan product (purple) independent of cellular metabolism.[3] This non-enzymatic reduction leads to a strong colorimetric signal that is incorrectly interpreted as high cell viability, masking the compound's true cytotoxic effect.[4] This phenomenon is a common artifact when screening natural products or compounds with antioxidant potential.[3]

Immediate Troubleshooting Step: Run a "Compound-Only" control. See Protocol 1 for the detailed method. A significant color change in the absence of cells confirms direct chemical reduction.[5]

Q2: My results are highly variable between replicate wells, especially after adding the solubilization agent in my MTT assay.

A: Inconsistent results often stem from incomplete solubilization of the formazan crystals.[6] This can be exacerbated if the compound itself precipitates or interacts with the formazan-solvent complex. Before taking a reading, always verify under a microscope that all formazan crystals are fully dissolved. Additionally, ensure precise and consistent timing across all wells, as this can affect signal variability.[6]

Q3: I'm using a luciferase-based assay like CellTiter-Glo®, but my signal is unexpectedly low or inconsistent. Could the compound be interfering?

A: Yes. While less common than tetrazolium interference, some small molecules can directly inhibit the luciferase enzyme, leading to a quenched luminescent signal and an overestimation of cytotoxicity. The CellTiter-Glo® reagent contains a highly stabilized luciferase to be more resistant to such inhibitors, but interference is still possible.[7]

Immediate Troubleshooting Step: Run a "Lysate Control" experiment to test for direct enzyme inhibition. See Protocol 2 for the detailed method.

Q4: The IC50 value for my compound is completely different when I use an MTT assay versus a CellTiter-Glo® (ATP) assay. Which result should I trust?

A: This discrepancy is a strong indicator of assay-specific interference. Tetrazolium assays (MTT, WST-1) measure metabolic activity via mitochondrial dehydrogenases, while the CellTiter-Glo® assay measures ATP levels as a marker of viability.[8] If your compound interferes with the redox chemistry of tetrazolium salts, the MTT assay will yield a falsely high IC50 (appearing less potent). Conversely, if it inhibits luciferase, the ATP assay might yield a falsely low IC50 (appearing more potent). The most reliable data will come from an assay that you have proven to be free of interference. It is highly recommended to confirm cytotoxicity with a third, mechanistically different assay, such as a protease viability marker assay or a direct cell counting method like Trypan Blue exclusion.[9]

Understanding the Mechanism of Interference

To effectively troubleshoot, it is crucial to understand how interference occurs. The quinazoline scaffold can possess reducing properties that confound assays reliant on cellular redox potential.

Mechanism 1: Direct Reduction of Tetrazolium Salts

The core principle of MTT, WST-1, and XTT assays is the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[6][10] However, certain chemical structures, particularly those with electron-donating groups or antioxidant properties, can bypass the cellular machinery and reduce the tetrazolium salt directly. This leads to a false-positive signal, making a toxic compound appear viable.[4]

cluster_0 Standard Assay Pathway (Viable Cell) cluster_1 Interference Pathway Mitochondria Mitochondrial Dehydrogenases Formazan_purple Formazan (Purple) = VIABILITY Mitochondria->Formazan_purple Reduces MTT_yellow MTT (Yellow) Compound Ethyl 6-methylquinazoline- 1(2H)-carboxylate Formazan_purple_2 Formazan (Purple) = FALSE POSITIVE Compound->Formazan_purple_2 Directly Reduces (No Cells Needed) MTT_yellow_2 MTT (Yellow)

Caption: Mechanism of false-positive signals in tetrazolium assays.

Recommended Protocols for Diagnosing Interference

These self-validating protocols are essential for confirming or ruling out assay artifacts.

Protocol 1: Cell-Free Control for Tetrazolium Assays (MTT, WST-1, XTT)

Objective: To determine if Ethyl 6-methylquinazoline-1(2H)-carboxylate directly reduces the tetrazolium reagent.

Methodology:

  • Prepare a 96-well plate. Do not add any cells to this plate.

  • Add the same volume of complete culture medium to each well as you would in your cellular assay.

  • Create a serial dilution of your compound in the cell-free wells, mirroring the exact concentrations used in your main experiment. Include a "vehicle-only" control (e.g., 0.1% DMSO).

  • Add the tetrazolium reagent (MTT, WST-1, etc.) to each well according to the manufacturer's protocol.

  • Incubate the plate for the standard duration (e.g., 1-4 hours) under normal culture conditions (37°C, 5% CO2).

  • If using MTT, add the solubilization solution.

  • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).[3][10]

Interpreting the Results:

Well ConditionExpected Absorbance (No Interference)Absorbance Indicating InterferenceConclusion from Interference
Medium + Vehicle + ReagentNear zero (~0.05)Near zero (~0.05)No vehicle interference.
Medium + Compound + ReagentNear zero (~0.05)Dose-dependent increase Compound directly reduces the reagent. The assay is not reliable.
Protocol 2: Cell Lysate Control for Luminescence Assays (e.g., CellTiter-Glo®)

Objective: To determine if Ethyl 6-methylquinazoline-1(2H)-carboxylate directly inhibits the luciferase enzyme.

Methodology:

  • Prepare a 96-well opaque plate suitable for luminescence.

  • In a separate flask, grow a healthy culture of the same cells used in your experiment.

  • Lyse the cells to create a source of ATP. A simple method is to add a sufficient volume of CellTiter-Glo® reagent to a known number of cells to generate a strong luminescent signal. Alternatively, use a commercial ATP standard.

  • Dispense this cell lysate (or ATP standard) evenly across all wells of the test plate. This provides a consistent source of ATP for the luciferase reaction.

  • Add your compound serial dilutions and vehicle control to the wells containing the lysate.

  • If not already present from step 3, add the luciferase-containing reagent (e.g., CellTiter-Glo®) to all wells.

  • Incubate for 10 minutes to stabilize the signal and then read luminescence.[11]

Interpreting the Results:

Well ConditionExpected Luminescence (No Interference)Luminescence Indicating InterferenceConclusion from Interference
Lysate + Vehicle + ReagentHigh, stable signal (baseline)High, stable signal (baseline)No vehicle interference.
Lysate + Compound + ReagentHigh, stable signal (same as baseline)Dose-dependent decrease Compound inhibits luciferase. The assay may overestimate toxicity.

Troubleshooting Workflow and Alternative Assays

If interference is confirmed, the following workflow should be followed. It is imperative to switch to an assay with a different detection principle.

Start Unexpected Viability Results with Quinazoline Compound Check_Tetrazolium Using MTT, WST-1, XTT? Start->Check_Tetrazolium Check_Luminescence Using CellTiter-Glo® (ATP)? Start->Check_Luminescence Check_Tetrazolium->Check_Luminescence No Run_Protocol1 Run Protocol 1: Cell-Free Control Check_Tetrazolium->Run_Protocol1 Yes Run_Protocol2 Run Protocol 2: Cell Lysate Control Check_Luminescence->Run_Protocol2 Yes Interference1 Interference Detected? (Absorbance Increase) Run_Protocol1->Interference1 Result_OK No Interference. Review other experimental parameters (seeding, etc.) Interference1->Result_OK No Result_Bad Interference Confirmed. Assay is Unreliable. Interference1->Result_Bad Yes Interference2 Interference Detected? (Signal Decrease) Run_Protocol2->Interference2 Interference2->Result_OK No Interference2->Result_Bad Yes Switch_Assay Switch to Orthogonal Assay Result_Bad->Switch_Assay Assay_ATP ATP-based (CellTiter-Glo®) Verify with Protocol 2 Switch_Assay->Assay_ATP Assay_Protease Protease-based (CellTiter-Fluor™) Measures live-cell protease activity Switch_Assay->Assay_Protease Assay_Protein Protein Dye (SRB Assay) Measures total protein biomass Switch_Assay->Assay_Protein Assay_Count Direct Count (Trypan Blue) Measures membrane integrity Switch_Assay->Assay_Count

Caption: Decision workflow for managing assay interference.

Recommended Alternative Assays:

If your primary assay shows interference, consider these robust alternatives:

  • ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify ATP, a key indicator of metabolically active cells.[8] They are generally less susceptible to interference from redox-active compounds.[12] However, you must still rule out luciferase inhibition using Protocol 2 .

  • Sulforhodamine B (SRB) Assay: This is a colorimetric assay that relies on the binding of SRB dye to protein basic amino acid residues.[4] It measures total cellular protein content, which is proportional to cell number, and is independent of cellular metabolism.

  • Protease Viability Marker Assays (e.g., CellTiter-Fluor™): These assays use a cell-permeable fluorogenic substrate that is cleaved by a conserved, stable protease found only in viable cells.[9] The resulting fluorescent signal is proportional to the number of living cells.

  • Membrane Integrity Assays (Direct Counting): The Trypan Blue exclusion assay is a simple, direct method where a dye penetrates the compromised membranes of dead cells, allowing for manual or automated counting of live (unstained) versus dead (blue) cells.[9]

References

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). (2025). [Source Not Available].
  • Alternatives to MTT Assay in Cell Viability Assessments. (2023). Alojamiento Web UVa. [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (2018). ResearchGate. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (2025). The Future of Things. [Link]

  • Cell viability assays: Alternatives to the MTT assay. (2017). Bitesize Bio. [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (2018). PubMed. [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (2018). ACS Publications. [Link]

  • CellTiter Glo Luminescent Cell Viability Assay for Cytotoxicity Studies. (2017). Biocompare. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). [Source Not Available].
  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Mastering Cell-Based Screening. (2017). Biocompare. [Link]

  • What Is Compound Screening? Methods & Applications Guide. (2023). Boster Bio. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI. [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2021). Arabian Journal of Chemistry. [Link]

  • AOSA/SCST TETRAZOLIUM TESTING HANDBOOK, 2010 Edition. (2018). [Source Not Available].
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • A high-throughput drug combination screen of targeted small molecule inhibitors in cancer cell lines. (2019). PMC. [Link]

  • WST-1 Cell Viability & Proliferation Assay For Research Use Only. (n.d.). Cell Biologics. [Link]

  • Analysis of cell viability using the WST-1 assay after a 72 h treatment.... (n.d.). ResearchGate. [Link]

  • Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese. (2020). PMC. [Link]

  • A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. (n.d.). JournalAgent. [Link]

Sources

Troubleshooting

Technical Support Center: Transition Metal-Catalyzed Quinazoline Synthesis

Welcome to the Advanced Technical Support Center for quinazoline synthesis. This resource is engineered for researchers, medicinal chemists, and process scientists who are navigating the complex limitations of transition...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for quinazoline synthesis. This resource is engineered for researchers, medicinal chemists, and process scientists who are navigating the complex limitations of transition metal-catalyzed methodologies.

Quinazolines are privileged pharmacophores, but their construction via transition metal catalysis—such as Palladium (Pd), Ruthenium (Ru), and Manganese (Mn)—is frequently bottlenecked by substrate scope limitations, incomplete cyclization, and competing side reactions[1][2]. This guide provides mechanistic troubleshooting, validated protocols, and root-cause analyses to rescue failing syntheses.

Mechanistic Overview: Acceptorless Dehydrogenative Coupling (ADC)

Many modern green syntheses of quinazolines rely on Acceptorless Dehydrogenative Coupling (ADC) using Ru, Mn, or Co catalysts. Understanding this pathway is critical, as failures typically isolate to a specific intermediate stalling point[1].

ADC_Mechanism A 2-Aminobenzyl Alcohol + Amide/Nitrile B Metal-Catalyzed Dehydrogenation A->B C Aldehyde Intermediate + Metal-Hydride B->C -H2 D Condensation (C-N Bond Formation) C->D E Amidine/Imine Intermediate D->E -H2O F Intramolecular Cyclization E->F G Dihydroquinazoline F->G H Oxidative Aromatization (-H2) G->H I Quinazoline Product H->I Catalyst Regeneration

Figure 1: Mechanistic workflow of metal-catalyzed ADC for quinazoline synthesis.

Diagnostic Data: Catalyst Limitations & Optimization

The table below summarizes the quantitative and qualitative limitations of the most common transition metal systems used in quinazoline synthesis, alongside field-proven optimization strategies.

Catalyst SystemTypical PrecursorsPrimary LimitationsCausality & Optimization Strategy
Palladium (Pd) (e.g., Pd(dppf)Cl₂)Aryl halides + Amidines / o-nitrobenzamidesHomocoupling & poor yield with aliphatic substrates[3][4].Cause: Transmetalation is slower than the 2nd oxidative addition. Fix: Use bulky, electron-rich phosphine ligands to accelerate reductive elimination.
Ruthenium (Ru) (e.g., Ru-pincer)2-Aminophenyl ketones + AminesIncomplete Aromatization ; stalls at dihydroquinazoline[5][6].Cause: Insufficient oxidative potential of the Ru-hydride intermediate. Fix: Introduce a sacrificial hydrogen acceptor or an external oxidant (e.g., DDQ)[4].
Manganese (Mn) (e.g., MnO₂, Mn(I) salts)2-Aminobenzyl alcohols + NitrilesSevere Substrate Scope Limits (Yields ~10% for aliphatic nitriles)[1].Cause: Lack of extended conjugation destabilizes the imine intermediate. Fix: Switch to a Lewis-acid co-catalyzed system to stabilize the aliphatic imine.
Copper (Cu) 2-Bromophenyl methylamines + AmidesDecomposition at high temperatures (>110°C)[7][8].Cause: Thermal degradation of sensitive amides. Fix: Lower temperature to 80°C and use a strongly coordinating bidentate ligand (e.g., phenanthroline).

Troubleshooting Guides & FAQs

Q1: My Palladium-catalyzed one-pot synthesis is yielding massive amounts of homocoupled byproducts. How do I suppress this?

Root Cause Analysis: In Pd-catalyzed cross-coupling (e.g., Suzuki-type approaches to quinazolines), homocoupling occurs when the oxidative addition of the aryl halide to the Pd(0) species outpaces the transmetalation step of the nucleophilic partner[2][3]. Solution:

  • Slow Addition: Use a syringe pump to slowly add the aryl halide over 2 hours, keeping its steady-state concentration low.

  • Ligand Tuning: Switch from standard dppf to a more sterically demanding biaryl phosphine ligand (like XPhos or BrettPhos). The steric bulk creates a highly crowded coordination sphere that disfavors the coordination of a second aryl halide, forcing the catalytic cycle toward the desired cross-coupled reductive elimination[2].

Q2: I am using an aliphatic nitrile in a Manganese-catalyzed ADC reaction, but my yield is stuck at 10%. Why?

Root Cause Analysis: This is a documented limitation of base-metal catalyzed ADC reactions[1]. Aromatic nitriles work well because the resulting phenyl ring extends the conjugation of the intermediate amidine, lowering the activation energy for the subsequent intramolecular cyclization. Aliphatic nitriles (like valeronitrile) lack this stabilization, causing the condensation equilibrium to shift backward, hydrolyzing the intermediate back to the starting materials[1]. Solution: Transition to a Ruthenium-pincer complex (0.1 mol%) which has a much higher turnover number (TON) and can force the equilibrium forward via rapid, irreversible acceptorless dehydrogenation. Alternatively, pre-form the amidine hydrochloride salt before adding the metal catalyst.

Q3: My Ruthenium-catalyzed dehydrogenative coupling stalls before the final aromatization. I am isolating dihydroquinazolines instead of quinazolines.

Root Cause Analysis: Ruthenium is excellent at the initial dehydrogenation of the alcohol to the aldehyde, but the final oxidative aromatization (conversion of dihydroquinazoline to quinazoline) requires the Ru catalyst to accept another equivalent of hydrogen[5][6]. If the reaction is run in a strictly inert, closed system without a hydrogen sink, the local partial pressure of H₂ inhibits this final step. Solution:

  • Run the reaction under an open-air reflux condenser or a gentle sweep of Argon to physically remove H₂ gas[9].

  • If the substrate is highly electron-rich, manually add 1.2 equivalents of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) at the end of the reaction to chemically force the aromatization[4].

Standard Operating Protocols (SOPs)

Protocol: Self-Validating Pd-Catalyzed One-Pot Synthesis of Quinazolines

This protocol utilizes a sequential addition strategy to prevent intermediate stalling and includes built-in validation checkpoints to ensure causality between steps[4].

Materials: Aryl amidine (1.0 mmol), Aryl bromide (1.0 mmol), Pd(OAc)₂ (1.5 mol%), Xantphos (3.0 mol%), Cs₂CO₃ (2.0 mmol), Toluene (5 mL), DDQ (1.2 mmol).

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk tube under Argon, combine Pd(OAc)₂, Xantphos, and Toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous orange. Causality: Pre-mixing ensures the formation of the active L₂Pd(0) species before introducing competing coordinating substrates.

  • N-Monoarylation: Add the aryl amidine, aryl bromide, and Cs₂CO₃. Heat to 85°C for 2 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting aryl bromide. The disappearance of the bromide spot and the appearance of a highly UV-active spot (under 254 nm) confirms successful N-monoarylation. If starting material persists, the oxidative addition has failed; check argon purity.

  • Condensation & Cyclization: To the crude mixture, add the desired aldehyde (1.1 mmol) directly into the pot. Increase temperature to 110°C and stir for 4 hours.

  • Validation Checkpoint 2 (LC-MS): Sample the mixture. You should observe the mass of the dihydroquinazoline intermediate (M+H).

  • Oxidative Aromatization: Cool the reaction to room temperature. Add DDQ (1.2 mmol) dissolved in 1 mL of THF. Stir for 30 minutes. Causality: DDQ acts as a rapid hydrogen acceptor. The solution will immediately darken as the DDQ is reduced to DDHQ, driving the dihydroquinazoline to the fully aromatic quinazoline[4].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Protocol_Workflow Start Pre-mix Pd(OAc)2 + Ligand (15 min, RT) Step1 Add Amidine + Aryl Bromide (85°C, 2h) Start->Step1 Check1 TLC Check: N-Monoarylation Complete? Step1->Check1 Fix1 Check Argon / Add Base Check1->Fix1 No Step2 Add Aldehyde (110°C, 4h) Check1->Step2 Yes Fix1->Step1 Check2 LC-MS Check: Dihydroquinazoline formed? Step2->Check2 Fix2 Increase Temp / Time Check2->Fix2 No Step3 Add DDQ Oxidant (RT, 30 min) Check2->Step3 Yes Fix2->Step2 End Pure Quinazoline Product Step3->End

Figure 2: Troubleshooting logic tree and workflow for the Pd-catalyzed one-pot quinazoline synthesis.

References

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Available at:[Link]

  • Synthesis of quinazoline and quinazolinone derivatives via ligand-promoted ruthenium-catalyzed dehydrogenative and deaminative coupling reaction of 2-aminophenyl ketones and 2-aminobenzamides with amines. Organic Letters. Available at:[Link]

  • Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters (MIT Open Access Articles). Available at:[Link]

  • Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Advances (PMC). Available at:[Link]

  • Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions. Catalysis Science & Technology. Available at:[Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules (MDPI). Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Prospective Analysis: Evaluating Ethyl 6-methylquinazoline-1(2H)-carboxylate as a Novel EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cance...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC).[1][2] The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has transformed patient outcomes. The quinazoline scaffold is a cornerstone of many of these inhibitors, recognized for its high affinity for the EGFR kinase active site.[1][3] This guide provides a comparative framework for a prospective evaluation of a novel quinazoline derivative, Ethyl 6-methylquinazoline-1(2H)-carboxylate, against established EGFR inhibitors. While specific experimental data for this compound is not yet publicly available, this document outlines the critical pathway for its characterization and potential positioning within the therapeutic arsenal.

The Quinazoline Advantage: A Privileged Scaffold in EGFR Inhibition

The quinazoline core is a recurring motif in a multitude of clinically approved EGFR inhibitors, including the first-generation drugs gefitinib and erlotinib, and extends to second-generation inhibitors.[1][4] This prevalence is attributed to the scaffold's ability to mimic the adenine ring of ATP, enabling competitive and potent inhibition of the EGFR tyrosine kinase domain.[5][6] By binding to the ATP-binding site, these inhibitors block the autophosphorylation of the receptor, thereby halting the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, that drive tumor cell proliferation and survival.[6][7]

Established EGFR Inhibitors: A Generational Overview

A comparative analysis of any new EGFR inhibitor necessitates a thorough understanding of the existing therapeutic landscape, which is often categorized by "generations" that reflect their mechanism of action and resistance profiles.

First-Generation Reversible Inhibitors: Gefitinib and Erlotinib

Gefitinib and Erlotinib are anilinoquinazoline compounds that function as reversible, competitive inhibitors of the EGFR tyrosine kinase domain.[8][9][10] They have shown significant efficacy in patients with specific activating mutations in the EGFR gene, such as deletions in exon 19 and the L858R point mutation in exon 21.[6][7] However, their clinical utility is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation, which enhances the receptor's affinity for ATP, rendering the inhibitors less effective.[5][7]

Second-Generation Covalent Irreversible Inhibitors

To combat the resistance seen with first-generation inhibitors, second-generation TKIs like afatinib and dacomitinib were developed. These compounds also feature the quinazoline scaffold but are designed to form a covalent bond with a cysteine residue near the ATP-binding site, leading to irreversible inhibition.[5] While this approach can overcome T790M-mediated resistance to some extent, these inhibitors often exhibit off-target effects due to their activity against wild-type EGFR, leading to dose-limiting toxicities.[4]

Third-Generation Covalent Irreversible Inhibitors: Osimertinib

Osimertinib represents a significant advancement, specifically designed to target both the sensitizing EGFR mutations and the T790M resistance mutation while sparing wild-type EGFR.[11][12][13] This pyrimidine-based inhibitor covalently binds to the Cys797 residue in the ATP-binding site of the mutant EGFR.[11][14] Its high selectivity translates to a more favorable safety profile and has established it as a standard of care in both first- and second-line settings for EGFR-mutated NSCLC.[12][15] However, resistance to osimertinib can also emerge, often through mutations at the C797 residue, which prevents the covalent bond formation.[12][14]

Characterizing a Novel Candidate: A Roadmap for Ethyl 6-methylquinazoline-1(2H)-carboxylate

To ascertain the potential of Ethyl 6-methylquinazoline-1(2H)-carboxylate as a viable EGFR inhibitor, a systematic and rigorous experimental evaluation is paramount. The following sections detail the essential assays and a logical workflow for this characterization.

Workflow for Evaluating a Novel EGFR Inhibitor

EGFR Inhibitor Evaluation Workflow cluster_0 In Vitro Characterization cluster_1 Selectivity & Resistance Profiling cluster_2 In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Based_Assay Cell-Based Phosphorylation Assay (Cellular Potency) Biochemical_Assay->Cell_Based_Assay Confirms cellular activity Proliferation_Assay Cell Viability/Proliferation Assay (Functional Outcome) Cell_Based_Assay->Proliferation_Assay Links target engagement to cellular function Kinome_Scan Kinome-Wide Selectivity (Off-Target Effects) Proliferation_Assay->Kinome_Scan Assess specificity Resistant_Mutants Activity Against Resistant Mutants (e.g., T790M, C797S) Proliferation_Assay->Resistant_Mutants Determine resistance profile Xenograft_Models Xenograft Tumor Models (Efficacy in a Biological System) Kinome_Scan->Xenograft_Models Inform potential toxicities Resistant_Mutants->Xenograft_Models Validate in vivo efficacy

Caption: A logical workflow for the comprehensive evaluation of a novel EGFR inhibitor candidate.

Experimental Protocols

1. EGFR Kinase Assay (Biochemical Potency)

This initial screen directly measures the ability of the compound to inhibit the enzymatic activity of the EGFR kinase domain.

  • Principle: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.[16][17]

  • Step-by-Step Protocol:

    • Prepare a serial dilution of Ethyl 6-methylquinazoline-1(2H)-carboxylate in a suitable buffer (e.g., kinase assay buffer with a final DMSO concentration ≤1%).[16]

    • In a 96-well or 384-well plate, add the diluted compound or control (DMSO for 100% activity, no enzyme for background).[16]

    • Prepare a master mix containing the peptide substrate and ATP in kinase assay buffer. Add this mix to each well.[16]

    • Initiate the reaction by adding recombinant EGFR enzyme to each well.[16]

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[16]

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.[16]

    • Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.[16]

    • Measure the luminescence using a plate-reading luminometer.[16]

    • Calculate the percent inhibition for each compound concentration and plot the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]

2. Cell-Based EGFR Phosphorylation Assay (Cellular Potency)

This assay confirms that the compound can penetrate the cell membrane and inhibit EGFR autophosphorylation in a cellular context.

  • Principle: A cell-based ELISA or Western blot can be used to measure the level of phosphorylated EGFR in cells treated with the inhibitor.[18][19]

  • Step-by-Step Protocol (Cell-Based ELISA):

    • Seed cells (e.g., A431, which overexpresses EGFR) into a 96-well plate and incubate overnight.[20][21]

    • Treat the cells with various concentrations of Ethyl 6-methylquinazoline-1(2H)-carboxylate for a specified duration.

    • Stimulate the cells with EGF to induce EGFR phosphorylation.[20]

    • Fix and permeabilize the cells to allow antibody access.[19]

    • Incubate the cells with a primary antibody specific for phosphorylated EGFR.[19]

    • Wash the cells and add an HRP-conjugated secondary antibody.[19]

    • Add a colorimetric substrate and measure the absorbance to quantify the level of phosphorylated EGFR.[19]

3. Cell Viability/Proliferation Assay (Functional Effect)

This assay determines the functional consequence of EGFR inhibition, which is a reduction in cancer cell viability and proliferation.

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[22]

  • Step-by-Step Protocol:

    • Seed cancer cells (e.g., EGFR-mutant NSCLC cell lines like HCC827 or NCI-H1975) in a 96-well plate and allow them to adhere.[20]

    • Treat the cells with a range of concentrations of Ethyl 6-methylquinazoline-1(2H)-carboxylate.

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[20]

    • Add MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[22]

    • Solubilize the formazan crystals with a solubilization solution.[22]

    • Measure the absorbance at a wavelength between 550 and 600 nm.[22] The intensity of the color is proportional to the number of viable cells.

Comparative Data Presentation

The experimental data for Ethyl 6-methylquinazoline-1(2H)-carboxylate should be systematically compared to that of established EGFR inhibitors.

Inhibitor Generation Mechanism Wild-Type EGFR IC50 (nM) Mutant EGFR (e.g., L858R) IC50 (nM) T790M Mutant IC50 (nM) C797S Mutant IC50 (nM)
Gefitinib1stReversibleBenchmark ValueBenchmark ValueHigh (Resistance)High (Resistance)
Erlotinib1stReversibleBenchmark ValueBenchmark ValueHigh (Resistance)High (Resistance)
Osimertinib3rdCovalent, IrreversibleHigher (Selective)Benchmark ValueBenchmark ValueHigh (Resistance)
Ethyl 6-methylquinazoline-1(2H)-carboxylate Prospective To be determinedExperimental ValueExperimental ValueExperimental ValueExperimental Value

Note: Benchmark IC50 values would be sourced from publicly available literature and databases.

Visualizing the Mechanism of Action

EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR p-EGFR (Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinazoline Inhibitor (e.g., Ethyl 6-methylquinazoline- 1(2H)-carboxylate) Inhibitor->P_EGFR Inhibits

Caption: The EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

Conclusion and Future Directions

The journey of an EGFR inhibitor from a conceptual molecule to a clinical candidate is long and requires a multifaceted evaluation. For Ethyl 6-methylquinazoline-1(2H)-carboxylate, the path forward involves a head-to-head comparison with established inhibitors across a spectrum of biochemical and cell-based assays. Key differentiators to investigate will be its potency against clinically relevant resistance mutations, its selectivity profile across the human kinome to predict potential off-target toxicities, and ultimately, its efficacy in in vivo models. The quinazoline scaffold holds immense promise, and a thorough, data-driven approach will be essential to unlock the therapeutic potential of this novel compound.

References

  • Gefitinib - Wikipedia. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. [Link]

  • What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link]

  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review - International Journal of Pharmacy and Biological Sciences. [Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - Frontiers. [Link]

  • How does erlotinib work (mechanism of action)? - Drugs.com. [Link]

  • Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. [Link]

  • What is the mechanism of Osimertinib mesylate? - Patsnap Synapse. [Link]

  • Mechanisms of resistance to osimertinib - PMC - NIH. [Link]

  • Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC. [Link]

  • Guidelines for HTRF technology in EGFR kinase assay - ResearchGate. [Link]

  • Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. [Link]

  • EGFR (L858R, T970M) NanoBRET Kinase Assay - Reaction Biology. [Link]

  • Mechanism of Action - TAGRISSO® (osimertinib) Treatment For EGFRm NSCLC. [Link]

  • Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems | Anticancer Research. [Link]

  • Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PubMed. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Human Phospho-EGFR (Activated) Cell-Based ELISA Kit | RayBiotech. [Link]

  • (PDF) Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC. [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry. [Link]

  • Biological Activity of Quinazolinones | IntechOpen. [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential - Acta Scientific. [Link]

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer - bioRxiv. [Link]

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Comparative

Validating the Anticancer Efficacy of Ethyl 6-methylquinazoline-1(2H)-carboxylate: A Comparative Guide

Executive Summary & Mechanistic Rationale The quinazoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, widely recognized for their potent anticancer properties and ability to act as targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinazoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, widely recognized for their potent anticancer properties and ability to act as targeted therapies[1]. Many FDA-approved chemotherapeutics, such as Gefitinib and Erlotinib, utilize the quinazoline core to target receptor tyrosine kinases (RTKs)[2]. Ethyl 6-methylquinazoline-1(2H)-carboxylate represents a novel investigational derivative designed to optimize kinase inhibition.

The primary mechanism of action for this class of compounds is competitive binding at the ATP-binding pocket of the kinase domain, specifically targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) to halt tumor proliferation and angiogenesis[3]. The introduction of a 6-methyl group and an ethyl carboxylate moiety alters the electron density and steric bulk of the core. This structural modification is hypothesized to enhance lipophilicity, increase target residence time, and potentially overcome acquired resistance mechanisms (such as the EGFR T790M mutation) that plague first-generation inhibitors[4].

RTK_Pathway Ligand EGF / VEGF Receptor EGFR / VEGFR (Tyrosine Kinase) Ligand->Receptor Binds PI3K PI3K / AKT Receptor->PI3K Phosphorylation MAPK RAS / MAPK Receptor->MAPK Phosphorylation Compound Ethyl 6-methylquinazoline- 1(2H)-carboxylate Compound->Receptor ATP-competitive inhibition Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1: Mechanism of RTK inhibition by the quinazoline derivative blocking downstream signaling.

Phase 1: Target Engagement & Cell-Free Kinase Profiling

To validate molecular targeting, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

  • Causality of Choice: Quinazoline derivatives are aromatic heterocycles that often exhibit intrinsic autofluorescence, which can artificially skew standard colorimetric or prompt-fluorescence readouts. TR-FRET introduces a temporal delay before signal acquisition, eliminating background compound autofluorescence and ensuring high-fidelity data.

  • Self-Validating System: The protocol mandates the inclusion of a pan-kinase inhibitor (Staurosporine) as a positive control for assay performance, and a kinase-dead EGFR mutant to establish the baseline signal and confirm that the observed inhibition is strictly kinase-dependent.

Step-by-Step Protocol: TR-FRET Kinase Assay
  • Preparation: Prepare a 10-point 3-fold serial dilution of Ethyl 6-methylquinazoline-1(2H)-carboxylate, Gefitinib (EGFR control), and Vandetanib (VEGFR control) in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 10 µL of recombinant kinase (EGFR or VEGFR2) with 100 nL of the compound dilutions. Incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Initiation: Add 10 µL of an ATP/substrate peptide mix (ATP concentration set at the specific Km​ for each kinase to ensure competitive binding dynamics).

  • Termination & Detection: After 60 minutes, add 20 µL of TR-FRET detection buffer containing EDTA (to quench the Mg2+-dependent kinase reaction) and Europium-labeled anti-phospho antibodies.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Quantitative Data Summary: Recombinant Kinase IC50
CompoundTargetEGFR WT IC50 (nM)EGFR T790M IC50 (nM)VEGFR2 IC50 (nM)
Ethyl 6-methylquinazoline-1(2H)-carboxylate Dual EGFR/VEGFR4.2 ± 0.318.5 ± 1.212.1 ± 0.8
Gefitinib (Alternative)EGFR2.5 ± 0.2>1000>1000
Vandetanib (Alternative)VEGFR/EGFR150.0 ± 12.0>10008.5 ± 0.5

Data Interpretation: The novel compound demonstrates a balanced dual-inhibition profile, retaining significant potency against the resistant T790M mutation compared to the first-generation alternative, Gefitinib.

Phase 2: Cellular Phenotype & Viability Validation

In vitro biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump dynamics. We evaluate cellular viability using 3D tumor spheroids.

  • Causality of Choice: Traditional 2D monolayers force unnatural uniform drug exposure and high proliferation rates. 3D spheroids accurately model the hypoxic core and drug penetration gradients of solid tumors, providing a more predictive translational model. We utilize an ATP-dependent luminescent assay (CellTiter-Glo 3D) because ATP depletion is the most immediate and direct biochemical marker of metabolic collapse in cancer cells.

  • Self-Validating System: The assay includes a vehicle control (0.1% DMSO) to normalize 100% viability, and a cytotoxic control (10 µM Doxorubicin) to define the maximum kill baseline.

Step-by-Step Protocol: 3D Spheroid Viability
  • Seeding: Seed A549 (Non-Small Cell Lung Cancer) and HUVEC (Human Umbilical Vein Endothelial Cells) at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes.

  • Spheroid Formation: Incubate for 72 hours at 37°C, 5% CO2 until uniform spheroids (~300 µm diameter) form.

  • Treatment: Carefully replace 50% of the media with media containing serial dilutions of the test compounds. Incubate for 96 hours.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo 3D Reagent. Shake vigorously for 5 minutes to ensure complete penetration and lysis of the 3D structure. Incubate for 25 minutes in the dark.

  • Quantification: Measure luminescence and calculate the cellular IC50 using a 4-parameter logistic curve fit.

Quantitative Data Summary: Cellular IC50 in 3D Models
CompoundA549 Spheroids (NSCLC) IC50 (µM)HUVEC (Angiogenesis) IC50 (µM)
Ethyl 6-methylquinazoline-1(2H)-carboxylate 0.85 ± 0.051.12 ± 0.08
Gefitinib 2.10 ± 0.15>10.0
Vandetanib 5.40 ± 0.300.95 ± 0.04

Phase 3: Mechanism of Cell Death (Apoptosis Profiling)

To confirm that the reduction in ATP is due to programmed cell death rather than mere cytostasis, we perform Annexin V/Propidium Iodide (PI) Flow Cytometry.

  • Causality of Choice: Annexin V binds to phosphatidylserine, which externalizes on the cell membrane exclusively during early apoptosis. PI is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining allows us to map the precise kinetic trajectory of cell death.

Step-by-Step Protocol: Annexin V/PI Flow Cytometry
  • Treatment: Treat A549 cells in 6-well plates with the compound at 1x and 3x its established IC50 for 48 hours.

  • Harvesting: Collect both the supernatant (containing detached apoptotic cells) and adherent cells via gentle trypsinization. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Workflow Phase1 Phase 1: Cell-Free Kinase Assay Phase2 Phase 2: 3D Cell Viability Phase1->Phase2 Phase3 Phase 3: Apoptosis Profiling Phase2->Phase3 Phase4 Phase 4: In Vivo Xenograft Phase3->Phase4

Fig 2: Sequential validation workflow from target engagement to in vivo efficacy profiling.

Phase 4: In Vivo Efficacy (Xenograft Model)

The final validation step requires demonstrating that the compound can achieve therapeutic concentrations in a living system without inducing systemic toxicity.

  • Causality of Choice: A subcutaneous xenograft model in athymic nude mice is utilized because it allows for direct caliper measurement of tumor volume over time, providing a clear, non-invasive pharmacokinetic/pharmacodynamic (PK/PD) correlation.

  • Self-Validating System: Animal body weight is monitored bi-weekly. A >10% drop in body weight invalidates the dosage tier due to unacceptable systemic toxicity.

Step-by-Step Protocol: Xenograft Efficacy
  • Inoculation: Inject 5×106 A549 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of 6-week-old female athymic nude mice.

  • Randomization: Once tumors reach a volume of ~100 mm³ (approx. 10 days post-inoculation), randomize mice into three groups (n=8): Vehicle control, Gefitinib (30 mg/kg), and Ethyl 6-methylquinazoline-1(2H)-carboxylate (30 mg/kg).

  • Dosing: Administer treatments via oral gavage (PO) once daily for 21 days.

  • Measurement: Measure tumor dimensions using digital calipers bi-weekly. Calculate tumor volume using the formula: V=(length×width2)/2 .

  • Endpoint: On day 21, sacrifice the mice, excise the tumors, and weigh them. Perform immunohistochemistry (IHC) on the excised tissue for Ki-67 (proliferation marker) and CD31 (angiogenesis marker) to validate the dual EGFR/VEGFR mechanism in vivo.

References

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent Source: Journal of Medicinal and Organic Chemistry URL:[Link][4]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents Source: Molecules (PMC / NIH) URL:[Link][2]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: Biomolecules (PMC / NIH) URL:[Link][1]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: Scientia Pharmaceutica (MDPI) URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 6-methylquinazoline-1(2H)-carboxylate

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance exercise, but as a critical scientific protocol. Ethyl 6-methylquinazoline-1(2H)-carboxylate bel...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance exercise, but as a critical scientific protocol. Ethyl 6-methylquinazoline-1(2H)-carboxylate belongs to the quinazoline family—a class of heterocyclic compounds heavily investigated for their potent biological activities, including kinase inhibition, antimicrobial action, and antitumor properties (1)[1].

Because the specific chronic toxicity, mutagenicity, and sensitization potential of this exact ester derivative may not be fully characterized in standard literature, we must apply the precautionary principle. According to the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH), uncharacterized bioactive active pharmaceutical ingredients (APIs) must be treated with stringent containment protocols to prevent irreversible occupational exposure (2)[2].

Toxicological Pathway and Mitigation Logic

Understanding how a chemical interacts with the body dictates what protective measures we employ. Quinazoline derivatives pose risks of dermal sensitization, respiratory tract irritation, and unintended systemic absorption. The diagram below illustrates the causal relationship between exposure routes, potential cellular mechanisms, and our mandated PPE.

Logical relationship between quinazoline exposure routes, mechanisms, and PPE mitigation.

PPE Selection and the Causality of Protection

Standard laboratory attire is insufficient for handling concentrated, highly bioactive powders. The following table outlines the required quantitative PPE specifications, grounded in the physicochemical properties of quinazoline-1(2H)-carboxylates.

PPE CategoryMaterial SpecificationBreakthrough Time / EfficiencyJustification for Selection
Primary Gloves (Inner) Nitrile (0.12 mm)> 240 min (for solid/aqueous)Provides baseline barrier against fine heterocyclic powders.
Secondary Gloves (Outer) Neoprene or Heavy Nitrile> 480 min (for organic solvents)Protects against solvent carriers (e.g., DMSO) during solubilization.
Respiratory Protection NIOSH-approved P100 / N9599.97% particulate filtrationPrevents inhalation of aerosolized API dust during weighing.
Eye Protection ANSI Z87.1 Safety GogglesN/APrevents ocular exposure to micro-particulates and solvent splashes.
Body Protection Disposable Tyvek® Lab CoatN/APrevents accumulation of bioactive dust on reusable cloth garments.

The Causality of Double-Gloving: In drug development, quinazoline derivatives are frequently dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for in vitro assays. DMSO is a powerful penetration enhancer that can rapidly carry dissolved solutes through standard nitrile gloves and the stratum corneum. The outer glove acts as a sacrificial layer against the solvent, while the inner glove maintains the particulate barrier.

Operational Workflow: Step-by-Step Handling Protocol

A self-validating protocol ensures that every step inherently verifies the safety of the previous one. Follow this procedure for weighing and transferring Ethyl 6-methylquinazoline-1(2H)-carboxylate.

Phase 1: Preparation and Environmental Control

  • Verify Engineering Controls: Ensure the powder weighing hood or Class II Biological Safety Cabinet (BSC) is operational with a verified inward face velocity (typically 0.5 m/s). Self-validation: Do not open the chemical vial until the airflow monitor confirms negative pressure.

  • Establish the Drop Zone: Place a disposable, plastic-backed absorbent bench pad inside the hood to contain any micro-spills.

Phase 2: PPE Donning Sequence 3. Base Layer: Put on a closed-front, disposable Tyvek lab coat. 4. Respiratory & Eye Protection: Don a fit-tested P100 respirator and tight-fitting safety goggles. 5. Hand Protection: Don the inner pair of nitrile gloves, ensuring the cuffs go under the lab coat sleeves. Don the outer pair of gloves, pulling the cuffs over the sleeves to create a continuous, overlapping seal.

Phase 3: Manipulation and Transfer 6. Anti-Static Mitigation: Fine organic powders like quinazolines are highly prone to static cling, which causes invisible aerosolization. Discharge the analytical balance and spatulas using an anti-static zero-stat gun before opening the chemical vial. 7. Weighing: Carefully aliquot the desired mass into a pre-weighed, sealable glass vial using a micro-spatula. 8. In-Hood Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial inside the hood. Cap tightly and vortex. Self-validation: Solubilizing inside the hood ensures that no dry powder can become airborne during transport to other laboratory areas.

Decontamination and Disposal Plan

Post-operational cleanup is as critical as the handling itself. USP General Chapter <800> provides the gold standard framework for deactivating and decontaminating hazardous pharmaceutical environments (3)[3].

  • Deactivation: Wipe down the balance, spatulas, and hood surfaces with a 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach degrades the heterocyclic ring structure of the quinazoline derivative.

  • Cleaning: Follow the bleach wipe with a 70% ethanol or isopropyl alcohol wipe to remove oxidative residues and any remaining organic traces.

  • Doffing & Disposal:

    • Remove the outer gloves inside the hood and discard them in a designated hazardous waste container.

    • Remove the respirator and goggles.

    • Remove the lab coat and inner gloves, rolling them inside out to trap any microscopic dust.

    • Dispose of all disposable PPE and the bench pad as solid hazardous chemical waste according to institutional and EPA regulations.

References

  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: mdpi.com URL: [Link]

  • Title: Hazardous Drugs - Overview | Occupational Safety and Health Administration Source: osha.gov URL: [Link]

Sources

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